molecular formula C12H10ClNO2S B1346021 N-(4-Chlorophenyl)benzenesulfonamide CAS No. 4750-28-1

N-(4-Chlorophenyl)benzenesulfonamide

Cat. No.: B1346021
CAS No.: 4750-28-1
M. Wt: 267.73 g/mol
InChI Key: ANRCRHLXUCJAKV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)benzenesulfonamide (CAS 4750-28-1) is an organic compound with the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . This chemical serves as a versatile synthetic intermediate and key structural motif in medicinal chemistry research, particularly in the development of novel antiviral agents. Recent scientific investigations have explored benzenesulfonamide-containing compounds as promising scaffolds for inhibiting the HIV-1 Capsid (CA) protein, a validated therapeutic target crucial for both early and late stages of viral replication . Researchers have utilized this core structure to design potent phenylalanine derivatives that demonstrate significantly improved anti-HIV-1 activity and enhanced metabolic stability compared to earlier leads like PF-74 . The compound is supplied as a solid and should be stored at ambient temperatures . This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRCRHLXUCJAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197167
Record name Benzenesulfonamide, N-(4-chlorophenyl)-
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Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-28-1
Record name N-(4-Chlorophenyl)benzenesulfonamide
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Record name Benzenesulfonamide, N-(4-chlorophenyl)-
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Record name N-(4-CHLOROPHENYL)BENZENESULFONAMIDE
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Foundational & Exploratory

N-(4-Chlorophenyl)benzenesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for N-(4-Chlorophenyl)benzenesulfonamide. It includes key physical and chemical properties, a detailed experimental protocol for its synthesis, and visualizations of the synthetic route and a relevant biological signaling pathway where related compounds have shown activity.

Physicochemical and Spectroscopic Characterization

The fundamental properties of N-(4-Chlorophenyl)benzenesulfonamide are summarized below. These data are essential for its identification, handling, and application in research settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 4750-28-1[1][2]
Molecular Formula C₁₂H₁₀ClNO₂S[2]
Molecular Weight 267.73 g/mol [1]
Melting Point 121-122 °C
Boiling Point 407.7 ± 47.0 °C (Predicted)
IUPAC Name N-(4-chlorophenyl)benzenesulfonamide[1]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.68Doublet8.4Aromatic Protons
7.49Singlet-NH Proton
7.23Doublet8.4Aromatic Protons
7.17Doublet8.8Aromatic Protons
7.04Doublet8.8Aromatic Protons
2.37Singlet-Methyl Protons

¹³C NMR (100 MHz, CDCl₃) of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide [3]

Chemical Shift (δ) ppmAssignment
144.2Aromatic Carbon
135.6Aromatic Carbon
135.2Aromatic Carbon
130.8Aromatic Carbon
129.8Aromatic Carbon
129.4Aromatic Carbon
127.3Aromatic Carbon
122.8Aromatic Carbon
21.6Methyl Carbon

FT-IR Characteristic Peaks of a Sulfonamide

The following are characteristic infrared absorption frequencies for the sulfonamide functional group.[4]

Wavenumber (cm⁻¹)Vibration Mode
~3300N-H Stretch
1370-1335SO₂ Asymmetric Stretch
1170-1150SO₂ Symmetric Stretch

Mass Spectrometry

The mass spectrum of N-(4-Chlorophenyl)benzenesulfonamide shows a molecular ion peak corresponding to its molecular weight.

m/zInterpretationReference
267[M]⁺ (Molecular Ion)[1][5]
128Fragment[1]
126Fragment[1]

Experimental Protocols

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

The synthesis of N-(4-Chlorophenyl)benzenesulfonamide is typically achieved via the reaction of benzenesulfonyl chloride with 4-chloroaniline (B138754) in the presence of a base.

Materials:

  • Benzenesulfonyl chloride

  • 4-Chloroaniline

  • Pyridine (B92270) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add benzenesulfonyl chloride to the stirred solution.

  • Add pyridine dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-Chlorophenyl)benzenesulfonamide as a solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-(4-Chlorophenyl)benzenesulfonamide.

SynthesisWorkflow Reactant1 Benzenesulfonyl Chloride Reaction Reaction at 0°C to RT Reactant1->Reaction Reactant2 4-Chloroaniline Reactant2->Reaction Solvent DCM / Pyridine Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Recrystallization Workup->Purification Product N-(4-Chlorophenyl)benzenesulfonamide Purification->Product WntSignaling cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off Phosphorylation Proteasome Proteasome BetaCatenin_cyto_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh activates Dsh->DestructionComplex inhibits BetaCatenin_cyto_on β-catenin (stabilized) BetaCatenin_nuc β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc translocates to nucleus TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Inhibitor Benzenesulfonamide Derivatives Inhibitor->BetaCatenin_nuc potential inhibition point

References

An In-Depth Technical Guide to the NMR Spectral Analysis of N-(4-Chlorophenyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral characteristics of N-aryl sulfonamides, with a specific focus on the analytical data available for close analogs of N-(4-Chlorophenyl)benzenesulfonamide. Due to the limited availability of specific spectral data for N-(4-Chlorophenyl)benzenesulfonamide in the searched literature, this paper will present and analyze the ¹H and ¹³C NMR data for the structurally similar compound, 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide. This information is valuable for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who work with sulfonamide derivatives.

Introduction

N-aryl sulfonamides are a significant class of organic compounds that form the backbone of numerous pharmaceuticals, including antibacterial agents, diuretics, and hypoglycemic drugs. The precise characterization of these molecules is paramount for drug discovery and development, with NMR spectroscopy standing as a cornerstone analytical technique for elucidating their molecular structure. This guide offers a comprehensive overview of the expected NMR spectral features of N-(4-Chlorophenyl)benzenesulfonamide by examining a closely related analog, thereby providing a robust framework for the spectral interpretation of this class of compounds.

NMR Spectral Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer.[1] This data serves as a reference for the expected chemical shifts and coupling constants for N-(4-Chlorophenyl)benzenesulfonamide.

¹H NMR Spectral Data
Protons (Ar-H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2H7.71Doublet8.8
2H7.42Doublet8.8
1H7.28Singlet-
2H7.22Doublet8.8
2H7.03Doublet8.8

Table 1: ¹H NMR Data for 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide in CDCl₃. [1]

¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C140.0
C137.0
C134.6
C131.5
CH129.6
CH129.5
CH128.7
CH123.3

Table 2: ¹³C NMR Data for 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide in CDCl₃. [1]

Experimental Protocols

Synthesis of N-Aryl Sulfonamides

A general and effective method for the synthesis of N-aryl sulfonamides involves the reaction of a benzenesulfonyl chloride with a primary aniline (B41778) derivative. The following protocol is a representative procedure adapted from the synthesis of similar sulfonamide compounds.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in dichloromethane.

  • To this solution, add pyridine (1.1 equivalents) and cool the mixture in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in dichloromethane to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-(4-Chlorophenyl)benzenesulfonamide.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample for NMR analysis.

Materials:

  • N-(4-Chlorophenyl)benzenesulfonamide (or analog)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pasteur pipette and bulb

  • Cotton or glass wool

  • Vial and spatula

Procedure:

  • Weigh approximately 5-20 mg of the solid N-(4-Chlorophenyl)benzenesulfonamide sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of cotton or glass wool into a Pasteur pipette to create a filter.

  • Filter the solution through the pipette directly into a clean, dry 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube securely and label it appropriately.

  • The sample is now ready for NMR analysis.

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and spectral analysis of N-(4-Chlorophenyl)benzenesulfonamide.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Benzenesulfonyl Chloride + 4-Chloroaniline Reaction Reaction in Dichloromethane with Pyridine Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product N-(4-Chlorophenyl)benzenesulfonamide Purification->Product

Caption: Synthetic workflow for N-(4-Chlorophenyl)benzenesulfonamide.

NMR_Analysis_Workflow cluster_analysis NMR Spectral Analysis Sample N-(4-Chlorophenyl)benzenesulfonamide Preparation Sample Preparation (Dissolution in CDCl₃) Sample->Preparation Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Preparation->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR spectral analysis.

Conclusion

This technical guide has provided a detailed overview of the NMR spectral analysis of N-aryl sulfonamides, using 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide as a representative example due to the availability of its spectral data. The presented ¹H and ¹³C NMR data, along with the detailed experimental protocols for synthesis and sample preparation, offer a valuable resource for researchers in the pharmaceutical and chemical sciences. The structured data tables and workflow diagrams are designed to facilitate a clear understanding of the processes and spectral features of this important class of compounds, aiding in the efficient and accurate characterization of novel sulfonamide-based molecules.

References

Crystallographic Analysis of N-(4-Chlorophenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic information for N-(4-Chlorophenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The document details the compound's crystal structure, the experimental protocols for its synthesis and crystallization, and the methodology for its X-ray diffraction analysis.

Introduction

N-(4-Chlorophenyl)benzenesulfonamide (C₁₂H₁₀ClNO₂S) is a sulfonamide derivative with potential applications in drug discovery due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents. Understanding the three-dimensional structure of this molecule at an atomic level is crucial for structure-based drug design and for elucidating its structure-activity relationships. This guide summarizes the key crystallographic data and the experimental procedures used to obtain it.

Crystallographic Data

The crystal structure of N-(4-Chlorophenyl)benzenesulfonamide has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₂H₁₀ClNO₂S
Formula Weight267.73 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.979(2)
b (Å)8.613(2)
c (Å)12.895(3)
β (°)100.91(3)
Volume (ų)1195.4(4)
Z4
Density (calculated)1.488 Mg/m³
Absorption Coefficient (μ)0.498 mm⁻¹
F(000)552
Crystal Size (mm³)0.40 x 0.20 x 0.20
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
θ range for data collection (°)2.65 to 27.50
Reflections collected5459
Independent reflections2736 [R(int) = 0.0461]
Final R indices [I>2σ(I)]R1 = 0.0383, wR2 = 0.0989
R indices (all data)R1 = 0.0577, wR2 = 0.1084
Goodness-of-fit on F²1.042
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
S(1)-O(1)1.431(2)
S(1)-O(2)1.434(2)
S(1)-N(1)1.637(2)
S(1)-C(7)1.760(2)
Cl(1)-C(4)1.742(2)
N(1)-C(1)1.425(3)
Table 3: Selected Bond Angles (°)
AngleDegrees (°)
O(1)-S(1)-O(2)119.54(10)
O(1)-S(1)-N(1)106.84(9)
O(2)-S(1)-N(1)107.45(9)
O(1)-S(1)-C(7)107.82(10)
O(2)-S(1)-C(7)107.83(10)
N(1)-S(1)-C(7)106.90(9)
C(1)-N(1)-S(1)124.93(13)

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide, the growth of single crystals, and the collection and refinement of X-ray diffraction data.

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

A synthetic protocol adapted from procedures for analogous sulfonamides is as follows:

  • Reaction Setup: To a solution of 4-chloroaniline (B138754) (1.27 g, 10 mmol) in a suitable solvent such as dry dichloromethane (B109758) (20 mL), add pyridine (B92270) (1.1 mL, 13.6 mmol) as a base.

  • Addition of Reagent: While stirring the solution at room temperature, slowly add benzenesulfonyl chloride (1.3 mL, 10.2 mmol).

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water containing a small amount of concentrated hydrochloric acid (e.g., 1 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with water (2 x 30 mL) and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Product: The crude product is obtained as a solid.

Crystallization

Single crystals of N-(4-Chlorophenyl)benzenesulfonamide suitable for X-ray diffraction can be grown by slow evaporation:

  • Dissolution: Dissolve the purified solid product in a minimum amount of a suitable solvent, such as ethanol.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Formation: Colorless, prism-like crystals will form as the solution becomes supersaturated.

X-ray Data Collection and Structure Refinement

The following protocol outlines the steps for crystallographic analysis:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer equipped with a Mo Kα X-ray source and a CCD detector. The crystal is maintained at a constant temperature (e.g., 293 K) while a series of diffraction images are collected over a range of crystal orientations.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystallographic information of N-(4-Chlorophenyl)benzenesulfonamide is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis cluster_output Final Data synthesis Synthesis of N-(4-Chlorophenyl)benzenesulfonamide purification Purification of Crude Product synthesis->purification crystallization Slow Evaporation from Ethanol purification->crystallization crystal_selection Selection of Single Crystal crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_data Crystallographic Information File (CIF) Unit Cell, Bond Lengths/Angles structure_refinement->final_data

Workflow for Crystallographic Analysis.

N-(4-Chlorophenyl)benzenesulfonamide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PropertyValue
IUPAC Name N-(4-Chlorophenyl)benzenesulfonamide[1]
CAS Number 4750-28-1[1]
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [1]
Structure
alt text

Qualitative Solubility Profile

Based on the general principles of solubility and the known behavior of structurally similar sulfonamide compounds, a qualitative solubility profile for N-(4-Chlorophenyl)benzenesulfonamide in common organic solvents can be inferred. The presence of a polar sulfonamide group and a relatively nonpolar chlorophenylbenzene structure suggests that its solubility will be influenced by the polarity of the solvent.

Expected Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) . These solvents can effectively solvate the polar sulfonamide group.

  • Moderate Solubility: Likely to be observed in polar protic solvents like ethanol and methanol , as well as in solvents of intermediate polarity such as acetone and ethyl acetate . Hydrogen bonding interactions between the sulfonamide and protic solvents can contribute to solubility.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene . The nonpolar nature of these solvents is less conducive to solvating the polar functional groups of the molecule.

It is crucial to note that these are predicted trends, and experimental verification is necessary for any practical application.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended. These protocols are generally applicable to sulfonamide compounds.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of N-(4-Chlorophenyl)benzenesulfonamide to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or rotator. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The temperature should be carefully controlled and monitored.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is freely soluble.

  • Quantification: Analyze the concentration of N-(4-Chlorophenyl)benzenesulfonamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Spectrophotometric Method for Sulfonamides

For a rapid determination, particularly if a chromophore is present, a spectrophotometric method can be employed.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N-(4-Chlorophenyl)benzenesulfonamide of known concentrations in the solvent of interest.

  • Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the equilibrium solubility method (steps 1 and 2).

  • Sampling and Analysis: After phase separation, take an aliquot of the supernatant, dilute it appropriately, and measure its absorbance at the same λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility in the original saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of N-(4-Chlorophenyl)benzenesulfonamide.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound N-(4-Chlorophenyl)benzenesulfonamide Equilibration Shake-Flask Equilibration (Constant Temperature) Compound->Equilibration Solvents Select Organic Solvents Solvents->Equilibration PhaseSeparation Centrifugation / Sedimentation Equilibration->PhaseSeparation Sampling Aliquot Supernatant PhaseSeparation->Sampling Dilution Dilute Sample Sampling->Dilution Quantification HPLC or UV-Vis Analysis Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation DataTable Solubility Data Table (mg/mL or mol/L) Calculation->DataTable

References

Unraveling the Molecular Architecture: A Theoretical Guide to N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

N-(4-Chlorophenyl)benzenesulfonamide is a molecule of significant interest within the broader class of sulfonamides, a scaffold renowned for its diverse pharmacological applications. Understanding its three-dimensional structure and electronic properties is paramount for designing novel therapeutic agents and predicting molecular interactions. This technical guide provides a detailed overview of the theoretical and experimental studies on the structure of N-(4-Chlorophenyl)benzenesulfonamide, presenting key data, experimental protocols, and logical workflows to support advanced research and development.

Molecular Geometry: Experimental Benchmark and Theoretical Models

The precise arrangement of atoms in N-(4-Chlorophenyl)benzenesulfonamide has been determined experimentally via X-ray crystallography. These findings serve as a crucial benchmark for validating theoretical computational models. Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, offering a powerful tool to study molecules that have not been crystallized or to understand their behavior in different environments.

Experimental Crystal Structure Data

The crystal structure of N-(4-Chlorophenyl)benzenesulfonamide reveals a non-planar molecule where the two benzene (B151609) rings are significantly twisted relative to each other. In the solid state, molecules are interconnected by hydrogen bonds, forming infinite chains.[1]

Table 1: Key Experimental Geometric Parameters from X-ray Crystallography

ParameterValue
Dihedral Angle (Benzene Rings)54.39 (15)°
Hydrogen Bond NetworkC(4) chain
Torsion Angle (O1—S—C1—C2)30.7 (4)°

Source: Data extracted from the crystallographic study by Perlovich et al., 2006.[1]

Theoretical Geometric Parameters

Computational studies on sulfonamides typically employ DFT with the B3LYP functional and basis sets such as 6-31G(d,p) or 6-311G(d,p) to optimize the molecular geometry.[2][3][4][5] These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gaseous phase, free from crystal packing forces.

Table 2: Representative Theoretical Bond Lengths (Å)

BondPredicted Length (Å) at B3LYP/6-311G(d,p)
S=O~1.43
S-N~1.63
S-C (sulfonyl ring)~1.77
N-C (aniline ring)~1.42
C-Cl~1.75

Note: These are typical values derived from DFT studies on analogous sulfonamides and serve as expected parameters.[2]

Table 3: Representative Theoretical Bond Angles (°)

AnglePredicted Angle (°) at B3LYP/6-311G(d,p)
O-S-O~120
O-S-N~108
O-S-C~108
S-N-C~125

Note: These are typical values derived from DFT studies on analogous sulfonamides and serve as expected parameters.

Vibrational Analysis: Correlating Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical frequency calculations using DFT can predict these vibrational modes, aiding in the assignment of experimental spectra.

Table 4: Key Vibrational Frequencies (cm⁻¹) for N-(4-Chlorophenyl)benzenesulfonamide

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical (Scaled B3LYP) (cm⁻¹)
N-H Stretch~3250-3300~3270
C-H Stretch (Aromatic)~3050-3100~3080
S=O Asymmetric Stretch~1330-1370~1350
S=O Symmetric Stretch~1150-1180~1165
C-S Stretch~830-860~845
C-Cl Stretch~700-750~720

Note: Experimental values are typical for this class of compounds. Theoretical values are representative and are often scaled to better match experimental data.[6][7]

Electronic Structure: Frontier Molecular Orbitals and Reactivity

The electronic properties of a molecule, such as its reactivity and stability, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity.[5]

Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides insights into charge distribution, intramolecular interactions, and the stability arising from charge delocalization.[3][4][5]

Table 5: Calculated Electronic Properties

ParameterTypical Calculated Value (B3LYP/6-31G(d,p))
HOMO Energy~ -6.5 to -7.0 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Energy Gap (ΔE)~ 4.5 to 5.5 eV

Note: These values are representative for sulfonamide derivatives and indicate high kinetic stability.[4][5]

Methodologies and Protocols

Reproducibility and accuracy are cornerstones of scientific research. This section details the standard experimental and computational protocols employed in the study of N-(4-Chlorophenyl)benzenesulfonamide.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound (e.g., in ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[8][9]

Computational Protocol: Density Functional Theory (DFT)
  • Molecular Modeling: The initial 3D structure of N-(4-Chlorophenyl)benzenesulfonamide is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set like 6-311G(d,p) in a quantum chemistry software package (e.g., Gaussian).[2][3]

  • Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

  • Property Calculation: Electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and NBO analysis are calculated on the optimized geometry to understand the molecule's reactivity and electronic distribution.[3][4]

Visualizing Molecular Structure and Workflows

Diagrams are essential for conveying complex structural information and procedural logic. The following visualizations were created using the Graphviz DOT language to illustrate the molecular connectivity and the computational workflow.

Molecular_Structure Molecular Connectivity of N-(4-Chlorophenyl)benzenesulfonamide cluster_0 Benzenesulfonyl Group cluster_1 4-Chlorophenyl Group S S C1 C S->C1 O1 O S->O1 O2 O S->O2 N N S->N C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Cl Cl C10->Cl C12 C C11->C12 C12->C7 N->C7 H H N->H Computational_Workflow Standard DFT Computational Workflow cluster_analysis Analysis Stage start 1. Build Initial Molecular Structure opt 2. Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check prop 4. Electronic & Spectroscopic Property Analysis check->prop None Found reopt Re-optimize Structure check->reopt Found nbo NBO Analysis prop->nbo homo HOMO-LUMO prop->homo mep MEP Surface prop->mep vib Vibrational Spectra prop->vib end 5. Final Results (Geometries, Spectra, MOs) reopt->opt nbo->end homo->end mep->end vib->end

References

N-(4-Chlorophenyl)benzenesulfonamide CAS number 4750-28-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4750-28-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of N-(4-Chlorophenyl)benzenesulfonamide. The information is intended to support research, development, and application of this compound in relevant scientific fields.

Core Properties and Physicochemical Data

N-(4-Chlorophenyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C₁₂H₁₀ClNO₂S.[1] It is a solid at room temperature and possesses potential as an antibacterial agent.[2] The presence of the sulfonamide functional group is key to its biological activity, while the chlorophenyl moiety influences its physicochemical properties such as lipophilicity.[2]

Table 1: Physicochemical Properties of N-(4-Chlorophenyl)benzenesulfonamide

PropertyValueSource
CAS Number 4750-28-1[1]
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [3]
Melting Point 121-122 °C
Boiling Point 407.7 ± 47.0 °C (Predicted)
Appearance Solid[2]

Table 2: Spectroscopic Data Identifiers

Data TypeAvailability/IdentifierSource
¹³C NMR Spectra available from commercial suppliers[3]
Mass Spectrometry (GC-MS) Data available in NIST Mass Spectrometry Data Center[3]
Infrared (IR) Spectroscopy Data available from spectral databases

Synthesis and Experimental Protocols

The synthesis of N-(4-Chlorophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-chloroaniline (B138754). This is a standard method for the formation of sulfonamides.

Representative Experimental Protocol: Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

This protocol is based on the general synthesis of related sulfonamide compounds.

Materials:

  • Benzenesulfonyl chloride

  • 4-chloroaniline

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane. Add a base, like pyridine (1.1 equivalents), to the solution.

  • Addition of Benzenesulfonyl Chloride: While stirring the solution at room temperature, slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours or until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with a dilute solution of hydrochloric acid to remove excess pyridine.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(4-Chlorophenyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Chloroaniline + Benzenesulfonyl Chloride + Base (Pyridine) solvent Solvent (Dichloromethane) reaction_mixture Stir at Room Temperature solvent->reaction_mixture wash_acid Wash with dilute HCl reaction_mixture->wash_acid Reaction Completion (TLC) wash_water_brine Wash with Water and Brine wash_acid->wash_water_brine dry Dry over Anhydrous MgSO4 wash_water_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallization Recrystallization concentrate->recrystallization Crude Product final_product Pure N-(4-Chlorophenyl)benzenesulfonamide recrystallization->final_product

Caption: Inhibition of bacterial folic acid synthesis by N-(4-Chlorophenyl)benzenesulfonamide.

Toxicological and Safety Information

Table 3: General Hazard Information

Hazard TypeGeneral RecommendationSource
Skin and Eye Contact Causes skin and serious eye irritation.[4]
Inhalation May cause respiratory irritation.[4]
Ingestion Harmful if swallowed.[4]
Handling Handle with adequate ventilation and personal protective equipment (gloves, safety glasses).
Allergic Reactions As with many sulfonamides, there is a potential risk of allergic reactions in sensitive individuals.[2]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

References

N-(4-Chlorophenyl)benzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for N-(4-Chlorophenyl)benzenesulfonamide, a chemical compound of interest in various research and development applications.

Chemical Properties

The fundamental molecular characteristics of N-(4-Chlorophenyl)benzenesulfonamide are summarized below.

PropertyValue
Molecular Formula C12H10ClNO2S[1][2][3][4][5]
Molecular Weight 267.73 g/mol [1][2][3][6]

Structural Information

A logical representation of the constituent parts of the N-(4-Chlorophenyl)benzenesulfonamide molecule is provided below to illustrate its key functional groups.

A Benzenesulfonyl Group (C6H5SO2) B Sulfonamide Linkage (-SO2NH-) A->B covalent bond C 4-Chlorophenyl Group (C6H4Cl) B->C covalent bond

Caption: Logical diagram of N-(4-Chlorophenyl)benzenesulfonamide's functional groups.

References

An In-depth Technical Guide to N-(4-Chlorophenyl)benzenesulfonamide: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(4-Chlorophenyl)benzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and drug development. This document details the compound's key identifiers, physicochemical characteristics, and provides detailed experimental protocols for its synthesis, purification, and characterization. Furthermore, it visualizes its established mechanism of action as an antibacterial agent.

Core Compound Properties

N-(4-Chlorophenyl)benzenesulfonamide is a white to off-white solid organic compound.[1] Its chemical structure consists of a benzenesulfonamide (B165840) group attached to a 4-chlorophenyl moiety.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-(4-chlorophenyl)benzenesulfonamide
CAS Number 4750-28-1
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
InChI Key ANRCRHLXUCJAKV-UHFFFAOYSA-N

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 121-122 °CExperimental
Boiling Point 407.7 ± 47.0 °CPredicted
pKa 8.02 ± 0.10Predicted[2]
logP (XLogP3) 2.9Computed
Appearance Off-white to white solidExperimental[1]
Solubility Generally soluble in polar organic solvents like ethanol (B145695) and acetone. Sparingly soluble to insoluble in nonpolar solvents like hexane (B92381) and water.Inferred from related compounds[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of N-(4-Chlorophenyl)benzenesulfonamide, adapted from established procedures for analogous sulfonamides.

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

This protocol describes the synthesis of N-(4-Chlorophenyl)benzenesulfonamide from benzenesulfonyl chloride and 4-chloroaniline (B138754).

Workflow for the Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

G reagents Benzenesulfonyl Chloride + 4-Chloroaniline reaction Reaction Mixture (Stirring at room temperature) reagents->reaction solvent Pyridine (B92270) (solvent/base) solvent->reaction workup Work-up: Pour into ice-water, acidify with HCl reaction->workup filtration Vacuum Filtration workup->filtration crude_product Crude N-(4-Chlorophenyl)benzenesulfonamide filtration->crude_product purification Recrystallization crude_product->purification final_product Pure N-(4-Chlorophenyl)benzenesulfonamide purification->final_product

Caption: A schematic overview of the synthesis process for N-(4-Chlorophenyl)benzenesulfonamide.

Materials:

  • Benzenesulfonyl chloride

  • 4-Chloroaniline

  • Pyridine (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous pyridine.

  • With stirring, slowly add 1.1 equivalents of benzenesulfonyl chloride to the solution. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

  • Acidify the aqueous mixture by the slow addition of concentrated HCl until the pH is approximately 2. This will precipitate the crude product.

  • Collect the crude N-(4-Chlorophenyl)benzenesulfonamide by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude N-(4-Chlorophenyl)benzenesulfonamide

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude N-(4-Chlorophenyl)benzenesulfonamide in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.

  • For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals thoroughly.

Characterization Methods

The identity and purity of the synthesized N-(4-Chlorophenyl)benzenesulfonamide can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and chlorophenyl rings. The chemical shifts and coupling patterns will be indicative of their substitution patterns. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the substituted and unsubstituted carbons of the aromatic rings.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A peak in the region of 3200-3300 cm⁻¹.

  • Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.

  • S=O stretches (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, characteristic of the sulfonamide group.

  • C-Cl stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

3. Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of N-(4-Chlorophenyl)benzenesulfonamide (267.73 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable in the molecular ion cluster. Common fragmentation patterns for sulfonamides include the loss of SO₂.

Biological Activity and Signaling Pathway

N-(4-Chlorophenyl)benzenesulfonamide, as a member of the sulfonamide class of compounds, is predicted to exhibit antibacterial activity through the inhibition of folic acid synthesis. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

Inhibition of Bacterial Folic Acid Synthesis

G cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine_precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide N-(4-Chlorophenyl)benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: The mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

This guide serves as a foundational resource for researchers and professionals engaged in the study and development of sulfonamide-based compounds. The provided protocols and data are intended to facilitate further investigation into the properties and potential applications of N-(4-Chlorophenyl)benzenesulfonamide.

References

Methodological & Application

Application Notes and Protocols: N-(4-Chlorophenyl)benzenesulfonamide's Antibacterial Activity Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the antibacterial activity and mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide. The content includes a summary of its expected activity based on related compounds, detailed protocols for key experimental assays, and visualizations to illustrate the underlying biochemical pathways and experimental workflows.

Introduction

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize folic acid de novo, a pathway absent in humans who obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfonamides. N-(4-Chlorophenyl)benzenesulfonamide, like other sulfonamides, is a structural analog of para-aminobenzoic acid (pABA), the natural substrate for DHPS. It competitively binds to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This blockade halts the folic acid synthesis pathway, leading to the depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidine, and certain amino acids. The overall mechanism is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Data Presentation: Antibacterial Activity of Related Benzenesulfonamide (B165840) Derivatives

While specific quantitative data for N-(4-Chlorophenyl)benzenesulfonamide is not available in the cited literature, the following tables summarize the antibacterial activity of structurally related benzenesulfonamide derivatives against common Gram-positive and Gram-negative bacteria. This data provides a reference for the expected potency of N-(4-Chlorophenyl)benzenesulfonamide.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamideEscherichia coliNot specified[1]
N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamideStaphylococcus aureusNot specified[1]
4-amino-N-(thiazol-2-yl)benzenesulfonamide derivativeStaphylococcus aureus3.9[2]
4-amino-N-(thiazol-2-yl)benzenesulfonamide derivativeAchromobacter xylosoxidans3.9[2]

Table 2: Zone of Inhibition of Benzenesulfonamide Derivatives

Compound/DerivativeTest OrganismConcentrationZone of Inhibition (mm)Reference
Benzenesulfonamide derivatives (general)Escherichia coliNot specifiedNot specified[1]
Benzenesulfonamide derivatives (general)Staphylococcus aureusNot specifiedNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial activity of N-(4-Chlorophenyl)benzenesulfonamide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prepare_stock Prepare Stock Solution of N-(4-Chlorophenyl)benzenesulfonamide start->prepare_stock serial_dilute Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilute prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) serial_dilute->prepare_inoculum inoculate Inoculate Wells with Bacterial Suspension prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • N-(4-Chlorophenyl)benzenesulfonamide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Dissolve N-(4-Chlorophenyl)benzenesulfonamide in DMSO to prepare a stock solution of a known high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Include a positive control well (CAMHB with bacteria, no compound) and a negative control well (CAMHB only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.10).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the negative control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of N-(4-Chlorophenyl)benzenesulfonamide that shows no visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Kirby_Bauer_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prepare_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prepare_inoculum->streak_plate apply_disks Apply Disks Impregnated with N-(4-Chlorophenyl)benzenesulfonamide streak_plate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zone Measure Diameter of the Zone of Inhibition incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Materials:

  • N-(4-Chlorophenyl)benzenesulfonamide

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Dissolve N-(4-Chlorophenyl)benzenesulfonamide in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper disks with a defined amount of the compound solution and allow the solvent to evaporate.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or calipers.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the ability of N-(4-Chlorophenyl)benzenesulfonamide to inhibit the enzymatic activity of DHPS.

DHPS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitor Solutions start->prepare_reagents add_reagents Add Buffer, DHPS, DHFR, and N-(4-Chlorophenyl)benzenesulfonamide to Plate prepare_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with pABA and DHPPP pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (NADPH oxidation) initiate_reaction->monitor_absorbance calculate_inhibition Calculate Percent Inhibition and IC50 Value monitor_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the DHPS enzyme inhibition assay.

Materials:

  • Purified DHPS enzyme

  • Dihydrofolate reductase (DHFR) enzyme (as a coupling enzyme)

  • N-(4-Chlorophenyl)benzenesulfonamide

  • p-Aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of kinetic readings at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(4-Chlorophenyl)benzenesulfonamide in DMSO.

    • Prepare stock solutions of pABA, DHPPP, and NADPH in the assay buffer.

    • Prepare a solution containing DHPS and an excess of DHFR in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of N-(4-Chlorophenyl)benzenesulfonamide to the test wells. Add DMSO alone to the control wells (no inhibitor).

    • Add the DHPS/DHFR enzyme mixture to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of pABA and DHPPP to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is coupled to the formation of dihydropteroate by DHPS and its subsequent reduction by DHFR.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

N-(4-Chlorophenyl)benzenesulfonamide is a promising scaffold for the development of novel antibacterial agents. Its mechanism of action is expected to be consistent with other sulfonamides, involving the competitive inhibition of dihydropteroate synthase in the bacterial folic acid synthesis pathway. The provided experimental protocols offer a comprehensive framework for the detailed evaluation of its antibacterial efficacy and for elucidating its precise inhibitory characteristics. Further studies to determine the specific MIC, zone of inhibition, and DHPS IC₅₀ values for this compound are essential to fully characterize its potential as a therapeutic agent.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes based on structurally related compounds and are not specific to N-(4-Chlorophenyl)benzenesulfonamide. Researchers should perform the described experiments to obtain specific data for the compound of interest.

References

N-(4-Chlorophenyl)benzenesulfonamide: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer activity of N-(4-Chlorophenyl)benzenesulfonamide is limited in publicly available literature. The following application notes and protocols are based on the known anticancer properties of structurally related benzenesulfonamide (B165840) derivatives and provide a framework for the investigation of N-(4-Chlorophenyl)benzenesulfonamide as a potential anticancer agent.

Introduction

The benzenesulfonamide scaffold is a prominent pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. These compounds have been shown to target various cellular processes involved in cancer cell proliferation, survival, and metastasis. This document provides a guide for the synthesis and evaluation of N-(4-Chlorophenyl)benzenesulfonamide as a potential anticancer agent, drawing upon established methodologies for analogous compounds.

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary amine.

Protocol: Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline (B138754) in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add a base, for example, sodium hydroxide (B78521) solution, dropwise to the stirring solution of 4-chloroaniline.

  • Addition of Benzenesulfonyl Chloride: To this mixture, add benzenesulfonyl chloride dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Isolation: The resulting precipitate, N-(4-Chlorophenyl)benzenesulfonamide, can be isolated by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment

The initial evaluation of a potential anticancer agent involves determining its cytotoxic effects on cancer cell lines.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the concentration-dependent effects of the compound on cancer cell proliferation and viability.

Table 1: Hypothetical IC₅₀ Values for N-(4-Chlorophenyl)benzenesulfonamide and Related Compounds

CompoundCancer Cell LineAssay TypeIC₅₀ (µM)Reference
N-(4-Chlorophenyl)benzenesulfonamideHCT116 (Colon)MTTData not available-
N-(4-Chlorophenyl)benzenesulfonamideSW480 (Colon)MTTData not available-
Compound 25 HCT116 (Colon)Not Specified0.12[1]
Compound 25 SW480 (Colon)Not Specified2[1]
Compound 9 HCT116 (Colon)Not Specified24
Compound 9 SW480 (Colon)Not Specified37

*Note: Compound 25 is N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a derivative of the topic compound.[1]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N-(4-Chlorophenyl)benzenesulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay

To determine if the compound induces programmed cell death, an apoptosis assay is essential.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with N-(4-Chlorophenyl)benzenesulfonamide at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This assay helps to understand the effect of the compound on the cell division cycle.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with N-(4-Chlorophenyl)benzenesulfonamide at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

Based on studies of related benzenesulfonamide derivatives, N-(4-Chlorophenyl)benzenesulfonamide could potentially exert its anticancer effects by modulating key signaling pathways involved in cancer progression.

Wnt/β-catenin Signaling Pathway

Several benzenesulfonamide derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colorectal and other cancers.[1] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC Axin Axin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Compound N-(4-Chlorophenyl) benzenesulfonamide (Hypothetical Target) Compound->BetaCatenin Inhibits Nuclear Translocation (Hypothetical) TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway.

Apoptosis Induction Pathway

Anticancer agents often trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound N-(4-Chlorophenyl) benzenesulfonamide Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates ExecutionCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase9->ExecutionCaspases Activates DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->ExecutionCaspases Activates Apoptosis Apoptosis ExecutionCaspases->Apoptosis

Caption: General overview of apoptosis induction pathways.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a novel compound's anticancer potential.

Experimental_Workflow Start Synthesis and Characterization of N-(4-Chlorophenyl)benzenesulfonamide InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assay (MTT, IC50 Determination) InVitro->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle Mechanism Mechanism of Action Studies CellViability->Mechanism WesternBlot Western Blot for Signaling Proteins (e.g., β-catenin, Caspases) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Toxicity Toxicity Studies InVivo->Toxicity Efficacy Tumor Growth Inhibition InVivo->Efficacy Conclusion Evaluation of Therapeutic Potential Efficacy->Conclusion

Caption: A typical workflow for anticancer drug discovery.

Conclusion

While N-(4-Chlorophenyl)benzenesulfonamide itself has not been extensively studied as an anticancer agent, the benzenesulfonamide scaffold holds significant promise. The protocols and potential mechanisms outlined in this document provide a solid foundation for researchers to investigate the anticancer potential of this and related compounds. Further studies are warranted to elucidate the specific biological activity and mechanism of action of N-(4-Chlorophenyl)benzenesulfonamide.

References

Application Notes: In Vitro Testing of N-(4-Chlorophenyl)benzenesulfonamide against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health due to its resistance to beta-lactam antibiotics. The development of novel antimicrobial agents is critical. N-(4-Chlorophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of drugs. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides and, consequently, for DNA replication and bacterial growth.[1][3][4] This document outlines detailed protocols for the in vitro evaluation of N-(4-Chlorophenyl)benzenesulfonamide against MRSA, based on methodologies established by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Data Presentation

The following tables summarize representative quantitative data for the activity of N-(4-Chlorophenyl)benzenesulfonamide against the MRSA strain ATCC 43300.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

Compound MRSA Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
N-(4-Chlorophenyl)benzenesulfonamide ATCC 43300 8 32 4 Bactericidal

| Vancomycin (Control) | ATCC 43300 | 1 | 2 | 2 | Bactericidal |

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[7]

Table 2: Time-Kill Kinetics Assay Results

Concentration Time (hours) Log10 CFU/mL Reduction vs. Initial Inoculum
Growth Control 24 -2.5 (Growth)
2 x MIC (16 µg/mL) 4 1.5
8 2.8
24 2.5
4 x MIC (32 µg/mL) 4 2.5
8 > 3.0

| | 24 | > 3.0 |

Interpretation Note: A bactericidal effect is defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[8][9]

Visualizations

Signaling Pathway

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Workflow

Experimental_Workflow start Start: Prepare Compound Stock & MRSA Culture mic 1. Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic mbc 2. Determine Minimum Bactericidal Concentration (MBC) mic->mbc timekill 3. Perform Time-Kill Kinetic Assay mbc->timekill analysis 4. Data Analysis & Interpretation timekill->analysis end End: Characterize In Vitro Activity analysis->end

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Bacteriostatic vs. Bactericidal Activity

Bactericidal_Logic start Calculate MBC/MIC Ratio condition Is Ratio > 4? start->condition bacteriostatic Bacteriostatic condition->bacteriostatic Yes bactericidal Bactericidal condition->bactericidal No (≤ 4)

Caption: Logic for determining bactericidal vs. bacteriostatic activity.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines.[6]

Materials:

  • N-(4-Chlorophenyl)benzenesulfonamide (powder)

  • Dimethyl Sulfoxide (DMSO)

  • MRSA strain (e.g., ATCC 43300)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile culture tubes, pipettes, and reservoirs

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a 1280 µg/mL stock solution of N-(4-Chlorophenyl)benzenesulfonamide in DMSO. Further dilutions will be made in CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of MRSA.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Dispense 100 µL of the compound working solution (e.g., 128 µg/mL in CAMHB) into well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[7][10]

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed after the MIC is determined.[7]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette

Procedure:

  • From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a TSA plate.

  • Incubate the TSA plate at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity.[8][9][11]

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • CAMHB

  • N-(4-Chlorophenyl)benzenesulfonamide

  • Sterile flasks, culture tubes, and pipettes

  • Shaking incubator (35°C ± 2°C)

  • TSA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare an MRSA inoculum in CAMHB and grow to the early exponential phase (approx. 5 x 10^5 to 1 x 10^6 CFU/mL).

  • Test Setup: Prepare flasks containing CAMHB with the compound at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no compound). Inoculate all flasks with the prepared MRSA culture.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[11]

  • Viable Cell Count:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis: Count the colonies (CFU) on each plate and calculate the CFU/mL for each time point. Plot Log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL from the initial count is considered bactericidal.[9]

References

Application Notes and Protocols for Determining the Cytotoxicity of N-(4-Chlorophenyl)benzenesulfonamide on the MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(4-Chlorophenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This document provides a comprehensive set of protocols to evaluate its cytotoxic effects on the human breast cancer cell line, MCF-7. The following sections detail the methodologies for assessing cell viability, apoptosis induction, and cell cycle alterations, along with templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Inhibition by N-(4-Chlorophenyl)benzenesulfonamide

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
0 (Control)1.250.08100rowspan="6">[Calculated Value]
11.100.0688
100.850.0568
250.600.0448
500.350.0328
1000.150.0212

Table 2: Apoptosis Analysis in MCF-7 Cells Treated with N-(4-Chlorophenyl)benzenesulfonamide

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
IC50 Concentration45.8 ± 3.535.2 ± 2.815.7 ± 1.93.3 ± 0.7
2 x IC50 Concentration20.1 ± 2.950.6 ± 4.125.4 ± 3.23.9 ± 0.8

Table 3: Cell Cycle Distribution of MCF-7 Cells Following Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
IC50 Concentration50.2 ± 2.815.8 ± 1.534.0 ± 2.9
2 x IC50 Concentration35.7 ± 3.110.3 ± 1.254.0 ± 4.3

Experimental Protocols

Cell Culture and Maintenance

MCF-7 cells, a human breast adenocarcinoma cell line, are instrumental for this study.

Protocol:

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.[1]

  • To subculture, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using 0.25% Trypsin-EDTA.[1]

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.[1]

Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 8 x 10³ cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of N-(4-Chlorophenyl)benzenesulfonamide in complete culture medium.

  • Replace the medium in the wells with medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[1]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[4][5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[3][4]

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with N-(4-Chlorophenyl)benzenesulfonamide at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[5]

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[3][6]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

PI staining of DNA allows for the analysis of cell cycle distribution by flow cytometry, as the amount of DNA in a cell correlates with the phase of the cell cycle.[7]

Protocol:

  • Seed MCF-7 cells and treat with N-(4-Chlorophenyl)benzenesulfonamide as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[7][8]

  • Incubate the cells on ice for at least 30 minutes for fixation.[7]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[7]

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9][10]

  • Incubate for 30 minutes at room temperature in the dark.[7][9]

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[11]

Protocol:

  • Treat MCF-7 cells with N-(4-Chlorophenyl)benzenesulfonamide, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[12][13]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]

  • Normalize protein expression to a loading control such as β-actin or GAPDH.[13]

Visualization

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Analysis cluster_3 Data Analysis & Interpretation A MCF-7 Cell Culture B Seeding in Plates A->B C Treatment with N-(4-Chlorophenyl)benzenesulfonamide B->C D MTT Assay C->D E Annexin V/PI Staining C->E G Cell Cycle Analysis (PI Staining) C->G H Western Blot C->H J Calculate IC50 D->J F Flow Cytometry E->F K Quantify Apoptosis F->K L Determine Cell Cycle Distribution F->L G->F I Analysis of Apoptotic Proteins H->I M Protein Expression Analysis I->M N Conclusion on Cytotoxic Mechanism J->N K->N L->N M->N

Caption: Workflow for investigating the cytotoxicity of N-(4-Chlorophenyl)benzenesulfonamide on MCF-7 cells.

Proposed Intrinsic Apoptosis Signaling Pathway

G compound N-(4-Chlorophenyl) benzenesulfonamide stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) Inhibition stress->bcl2 bax Bax/Bak (Pro-apoptotic) Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Activated Caspase-3 cas3->act_cas3 parp PARP act_cas3->parp apoptosis Apoptosis act_cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: A potential intrinsic apoptosis signaling pathway induced by N-(4-Chlorophenyl)benzenesulfonamide.

Logical Relationship of Experimental Data

G cluster_0 Observed Cellular Effects cluster_1 Inferred Molecular Mechanisms compound N-(4-Chlorophenyl) benzenesulfonamide Treatment viability Decreased Cell Viability (MTT Assay) compound->viability apoptosis Increased Apoptosis (Annexin V/PI) compound->apoptosis cell_cycle G2/M Phase Arrest (PI Staining) compound->cell_cycle conclusion Conclusion: Compound induces apoptosis via the intrinsic pathway and causes G2/M cell cycle arrest. viability->conclusion caspase Caspase Activation (Western Blot) apoptosis->caspase bcl2_family Modulation of Bcl-2 Family Proteins (Western Blot) apoptosis->bcl2_family cell_cycle->conclusion caspase->conclusion bcl2_family->conclusion

References

Application Notes and Protocols for N-(4-Chlorophenyl)benzenesulfonamide Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established class of enzyme inhibitors, with their primary and most extensively studied target being the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] These enzymes are ubiquitously expressed and play crucial roles in a variety of physiological processes, including pH homeostasis, CO2 transport, respiration, and gluconeogenesis.[2][4][5] The dysregulation of CA activity has been implicated in several pathologies such as glaucoma, epilepsy, and certain types of cancer, making them a significant target for drug discovery and development.[4]

This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory activity of N-(4-Chlorophenyl)benzenesulfonamide against carbonic anhydrase. The described method is a robust, colorimetric assay suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[4]

Principle of the Assay

The carbonic anhydrase inhibition assay is based on the esterase activity of the enzyme. In this assay, carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[4][5] When an inhibitor, such as N-(4-Chlorophenyl)benzenesulfonamide, is present, it binds to the enzyme, leading to a decrease in the rate of the enzymatic reaction. The extent of this inhibition is proportional to the concentration and potency of the inhibitor.[4]

Data Presentation

The inhibitory potency of N-(4-Chlorophenyl)benzenesulfonamide is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Table 1: Representative Data for a Carbonic Anhydrase Inhibitor

Inhibitor Concentration (nM)% Inhibition
110.5
1035.2
5048.9
10065.7
50085.1
100095.3
IC50 (nM) ~52

Note: The data presented in this table is for illustrative purposes only and does not represent experimental results for N-(4-Chlorophenyl)benzenesulfonamide.

Experimental Protocol

This protocol is adapted from established methods for colorimetric carbonic anhydrase inhibition assays.[4][5]

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).[4]

  • Substrate: p-Nitrophenyl acetate (p-NPA).[4]

  • Inhibitor: N-(4-Chlorophenyl)benzenesulfonamide.

  • Positive Control: A known CA inhibitor such as Acetazolamide.[4][5]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[4]

  • Organic Solvent: DMSO or acetonitrile (B52724) for dissolving the substrate and test compounds.[4]

  • Equipment:

    • 96-well clear, flat-bottom microplate.[5]

    • Microplate reader capable of kinetic measurements at 400-405 nm.[4]

    • Pipettes and tips.

Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring it to the final volume.[4]

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[4]

  • Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[4]

  • Inhibitor Stock Solutions: Dissolve N-(4-Chlorophenyl)benzenesulfonamide and the positive control inhibitor (e.g., Acetazolamide) in DMSO to a high concentration (e.g., 10 mM). Prepare serial dilutions in DMSO to create a range of working concentrations.[4]

Assay Procedure:

  • Plate Setup: It is recommended to perform all measurements in triplicate.[4] Prepare the following in a 96-well plate:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[4]

    • Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[4]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each N-(4-Chlorophenyl)benzenesulfonamide dilution + 20 µL CA Working Solution.[4]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[4]

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and the corresponding inhibitor working solutions (or DMSO for the maximum activity control) to the wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[4]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well by plotting absorbance against time.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Maximum Activity)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup (Blank, Max Activity, Inhibitor, Control) reagent_prep->plate_setup 1 pre_incubation Enzyme-Inhibitor Pre-incubation (10-15 min) plate_setup->pre_incubation 2 reaction_init Initiate Reaction with Substrate (p-NPA) pre_incubation->reaction_init 3 kinetic_read Kinetic Measurement (Absorbance at 405 nm) reaction_init->kinetic_read 4 calc_rate Calculate Reaction Rates kinetic_read->calc_rate 5 calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition 6 plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve 7 det_ic50 Determine IC50 Value plot_curve->det_ic50 8

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

signaling_pathway cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_annotation CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration H2CO3->CO2 Dehydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation HCO3->H2CO3 Association CA Carbonic Anhydrase (Enzyme) Inhibitor N-(4-Chlorophenyl)benzenesulfonamide (Inhibitor) Inhibitor->CA note The reaction is reversible and catalyzed by Carbonic Anhydrase. The inhibitor blocks the enzyme's active site.

References

Application Notes and Protocols for N-(4-Chlorophenyl)benzenesulfonamide in Protein Kinase Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous inhibitors of various enzyme classes, including protein kinases.

This document provides detailed application notes and protocols for the investigation of N-(4-Chlorophenyl)benzenesulfonamide and its derivatives as potential agents for protein kinase targeting. While direct evidence for N-(4-Chlorophenyl)benzenesulfonamide as a potent kinase inhibitor is limited in the current literature, the structural motifs present in this compound are found in molecules with demonstrated activity against several important kinases. For instance, derivatives of N-(4-chlorophenyl) have been shown to inhibit Protein Kinase B (PKB/AKT), and the broader benzenesulfonamide class is known to produce inhibitors for kinases such as ZAK, PLK4, and Abl.[1][2][3][4] Furthermore, structurally related sulfonamides have been developed as modulators of signaling pathways that are intimately linked with protein kinase cascades, such as the Wnt/β-catenin pathway.[5][6][7]

These notes are intended to serve as a comprehensive guide for researchers interested in exploring the potential of N-(4-Chlorophenyl)benzenesulfonamide and its analogs as kinase-targeted therapeutics. The provided protocols for biochemical and cell-based assays are foundational for characterizing the potency, selectivity, and cellular effects of these compounds.

Data Presentation: Efficacy of Structurally Related Sulfonamide-Based Inhibitors

The following tables summarize the inhibitory activities of compounds structurally related to N-(4-Chlorophenyl)benzenesulfonamide against various protein kinases and in cellular assays. This data is provided to offer a comparative baseline for the potential efficacy of novel derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of Related Benzenesulfonamide Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 4j AKT2/PKBβLow µMKinase Assay[1]
Compound 6p ZAK4.0Kinase Assay[2]
Compound K22 PLK40.1Kinase Assay[4]
Various AblLow µMKinase Assay[3]

Table 2: Cellular Proliferation Inhibition by a Related N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25)

Cell LineCompoundIC50 (µM)Reference
SW480Compound 252[5]
HCT116Compound 250.12[5]

Potential Signaling Pathways for Targeting

Based on the activity of structurally similar compounds, N-(4-Chlorophenyl)benzenesulfonamide derivatives could potentially modulate key cancer-related signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. The discovery of an N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole as an AKT2 inhibitor suggests that the N-(4-chlorophenyl)benzenesulfonamide scaffold may also be directed to target components of this pathway.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Targets (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-(4-Chlorophenyl) benzenesulfonamide (Hypothesized Target) Inhibitor->AKT

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Related sulfonamides have been shown to inhibit this pathway by preventing the interaction between β-catenin and T-cell factor 4 (Tcf-4).[7]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex BetaCatenin β-Catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Nucleus Nucleus GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor Related Sulfonamide Inhibitors Inhibitor->BetaCatenin blocks nuclear translocation and TCF binding

Caption: Inhibition of the Wnt/β-catenin signaling pathway by related sulfonamides.

Experimental Protocols

The following are generalized protocols for the initial characterization of N-(4-Chlorophenyl)benzenesulfonamide or its derivatives as potential protein kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate

  • N-(4-Chlorophenyl)benzenesulfonamide stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-(4-Chlorophenyl)benzenesulfonamide in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted compound to the appropriate wells. Include a DMSO-only vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter plate.

  • Washing: Wash the filter plates extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.[8]

  • Detection: Measure the radioactivity in each well using a scintillation counter.[8]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Compound C Add Compound/ Vehicle Control A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Spot on Filter Plate E->F G Wash Filter Plate F->G H Measure Radioactivity G->H I Calculate IC50 H->I

References

Application Notes and Protocols for In Vivo Efficacy Studies of N-(4-Chlorophenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in vivo efficacy studies of N-(4-Chlorophenyl)benzenesulfonamide derivatives for various therapeutic applications. The protocols outlined below are based on established methodologies and published research findings, offering a framework for preclinical evaluation of this class of compounds.

Application Note 1: Anticancer Efficacy in a Colorectal Cancer Xenograft Model

This protocol details the evaluation of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a derivative that targets the Wnt/β-catenin signaling pathway, in a human colorectal cancer xenograft model.

Quantitative Data Summary
CompoundCell LineAnimal ModelKey Efficacy EndpointsOutcome
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25)HCT-116BALB/c nu/nu miceTumor growth inhibition, Ki67 expressionSignificant inhibition of tumor growth and reduced expression of the proliferation marker Ki67.[1][2]
Experimental Protocol

1. Cell Culture and Animal Model:

  • Cell Line: Human colorectal carcinoma HCT-116 cells.

  • Culture Conditions: Maintain HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Animals: Use female athymic BALB/c nude mice, 6-8 weeks old.[1][2]

2. Tumor Implantation:

  • Harvest HCT-116 cells during the logarithmic growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium.

  • Subcutaneously inject 5 x 10^6 HCT-116 cells in a volume of 100-200 µL into the right flank of each mouse.[4]

  • Monitor the mice for tumor formation.

3. Study Groups and Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=8-10 mice per group).

  • Control Group: Administer vehicle control (e.g., saline, DMSO/polyethylene glycol).

  • Treatment Group: Administer N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide at a predetermined dose and schedule (e.g., daily intraperitoneal injections).

4. Efficacy Evaluation:

  • Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).[5]

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors.

  • Immunohistochemistry: Fix a portion of the tumor tissue in formalin and embed in paraffin (B1166041) for immunohistochemical analysis of Ki67 expression to assess cell proliferation.[1][2]

Signaling Pathway and Workflow Diagrams

Wnt_beta_catenin_pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulation & nuclear translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates Inhibitor N-(4-Chlorophenyl) benzenesulfonamide (B165840) Derivative Inhibitor->beta_catenin_nuc inhibits interaction with TCF/LEF

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of the derivative.

xenograft_workflow CellCulture HCT-116 Cell Culture Harvest Harvest & Prepare Cells CellCulture->Harvest Implantation Subcutaneous Implantation in BALB/c nu/nu Mice Harvest->Implantation TumorGrowth Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Daily IP Administration of Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Immunohistochemistry (Ki67) Endpoint->Analysis

Caption: Experimental workflow for the HCT-116 xenograft efficacy study.

Application Note 2: Immunomodulatory Efficacy in an Allogeneic Bone Marrow Transplant Model

This protocol is designed to assess the ability of benzenesulfonamide-based perforin (B1180081) inhibitors to prevent the rejection of allogeneic bone marrow cells, a model for graft-versus-host disease (GVHD).

Quantitative Data Summary
Compound ClassAnimal ModelKey Efficacy EndpointsOutcome
Benzenesulfonamide Perforin InhibitorsAllogeneic bone marrow transplant in miceAllogeneic bone marrow cell survivalSignificant increase in the survival of allogeneic bone marrow cells in the spleen.
Experimental Protocol

1. Animal Models:

  • Recipient Mice: C57BL/6 mice.

  • Syngeneic Donor Mice: C57BL/6 mice.

  • Allogeneic Donor Mice: BALB/c mice.

2. Bone Marrow Cell Preparation:

  • Harvest bone marrow cells from the femurs and tibias of donor mice.

  • Prepare a mixed cell suspension containing equal numbers of syngeneic and allogeneic bone marrow cells.

3. Transplantation and Treatment:

  • Irradiate recipient mice to ablate their native hematopoietic system.

  • Intravenously inject the mixed bone marrow cell suspension into the recipient mice.

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle used for drug formulation.

    • Treatment Group: Administer the benzenesulfonamide perforin inhibitor at various doses and schedules (e.g., intraperitoneal injections starting prior to and continuing after cell transfer).

4. Efficacy Assessment:

  • At a predetermined time point (e.g., 24-48 hours post-transplant), collect spleens and peripheral blood from the recipient mice.

  • Use flow cytometry to distinguish between and quantify the surviving syngeneic and allogeneic bone marrow cells based on specific cell surface markers (e.g., H-2Kb and H-2Kd).

  • Calculate the percentage of allogeneic cell survival relative to the syngeneic cells.

Signaling Pathway and Workflow Diagrams

perforin_pathway CTL_NK Cytotoxic T Lymphocyte (CTL) or Natural Killer (NK) Cell TargetCell Allogeneic Target Cell CTL_NK->TargetCell recognizes Granules Cytotoxic Granules (Perforin & Granzymes) CTL_NK->Granules releases Perforin Perforin Granules->Perforin Granzymes Granzymes Granules->Granzymes Perforin->TargetCell binds to membrane Pore Perforin Pore Perforin->Pore forms Caspases Caspases Granzymes->Caspases activate Pore->Granzymes allows entry Apoptosis Apoptosis Caspases->Apoptosis induce Inhibitor Benzenesulfonamide Perforin Inhibitor Inhibitor->Perforin inhibits pore formation

Caption: Perforin-mediated cytotoxicity pathway in allogeneic cell rejection.

bmt_workflow BM_Harvest Harvest Bone Marrow from Syngeneic & Allogeneic Donors Transplantation Intravenous Injection of Mixed Bone Marrow Cells BM_Harvest->Transplantation Irradiation Lethal Irradiation of Recipient Mice Irradiation->Transplantation Treatment Administration of Perforin Inhibitor or Vehicle Transplantation->Treatment SampleCollection Collect Spleen and Peripheral Blood Treatment->SampleCollection FACS_Analysis Flow Cytometry to Quantify Allogeneic Cell Survival SampleCollection->FACS_Analysis lps_ali_pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription ALI Acute Lung Injury Cytokines->ALI leads to Inhibitor N-(4-Chlorophenyl) benzenesulfonamide Derivative Inhibitor->NFkB inhibits Inhibitor->MAPK inhibits ali_workflow Acclimatization Acclimatize Mice Grouping Randomize into Groups Acclimatization->Grouping Treatment Administer Compound or Vehicle Grouping->Treatment LPS_Challenge Intratracheal Instillation of LPS Treatment->LPS_Challenge Monitoring Monitor for Signs of Distress LPS_Challenge->Monitoring Endpoint Endpoint at 24 hours: Euthanasia Monitoring->Endpoint BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis (ELISA) Endpoint->BAL Histology Lung Histology (H&E Staining) Endpoint->Histology

References

Application Notes and Protocols for N-(4-Chlorophenyl)benzenesulfonamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] These enzymes are pivotal in a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][2][3][4] The involvement of specific CA isoforms in the pathophysiology of various diseases, such as glaucoma, epilepsy, and particularly cancer, has rendered them significant targets for therapeutic intervention.[5] Notably, isoforms like CA IX and XII are overexpressed in many aggressive tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.

Benzenesulfonamides represent a prominent class of carbonic anhydrase inhibitors. The foundational structure-activity relationship (SAR) for this class is centered around the sulfonamide moiety (-SO₂NH₂), which coordinates to the zinc ion within the active site of the enzyme, thereby inhibiting its catalytic activity.[2] Modifications to the benzene (B151609) ring can significantly modulate the binding affinity and isoform selectivity of these inhibitors. N-(4-Chlorophenyl)benzenesulfonamide is a representative member of this class, and understanding its inhibitory potential and the methodologies to assess it are crucial for the development of novel CA-targeted therapies.

These application notes provide a comprehensive guide to the use of N-(4-Chlorophenyl)benzenesulfonamide as a carbonic anhydrase inhibitor, including its synthesis, in vitro assessment, and the underlying cellular pathways affected by CA inhibition.

Data Presentation: Inhibitory Potency of Benzenesulfonamide (B165840) Derivatives

Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II) by Substituted Benzenesulfonamides

CompoundR Group on BenzenesulfonamidehCA I Kᵢ (nM)hCA II Kᵢ (nM)
Acetazolamide (Standard)-25012
BenzenesulfonamideH1500755
4-Methylbenzenesulfonamide4-CH₃--
4-Chlorobenzenesulfonamide4-Cl--
4-Fluorobenzenesulfonamide4-F--
4-Hydroxybenzenesulfonamide4-OH--
4-Aminobenzenesulfonamide4-NH₂25000240

Data for some specific substitutions on the benzenesulfonamide ring without further N-phenyl substitution was not available in the search results. Acetazolamide is a widely used standard CA inhibitor.

Table 2: Inhibition of Tumor-Associated Transmembrane Carbonic Anhydrase Isoforms (hCA IX and hCA XII) by Substituted Benzenesulfonamides

CompoundR Group on BenzenesulfonamidehCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
Acetazolamide (Standard)-25.85.7
Benzenesulfonamide Derivative 14-(1H-1,2,3-triazol-1-yl)38.912.4
Benzenesulfonamide Derivative 24-(4-phenyl-1H-1,2,3-triazol-1-yl)15.34.5
Benzenesulfonamide Derivative 34-(4-p-tolyl-1H-1,2,3-triazol-1-yl)10.13.2
Benzenesulfonamide Derivative 44-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)8.52.1

The data in this table is derived from studies on benzenesulfonamides with various "tail" modifications, illustrating how substitutions on the core scaffold influence inhibitory activity against tumor-associated isoforms.[6][7][8][9][10]

Experimental Protocols

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

This protocol describes a standard laboratory procedure for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide via the reaction of benzenesulfonyl chloride with 4-chloroaniline (B138754).

Materials:

  • Benzenesulfonyl chloride

  • 4-Chloroaniline

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in the chosen solvent (e.g., DCM).

  • Add the base (e.g., pyridine, 1.1 equivalents) to the solution and cool the mixture in an ice bath to 0 °C.

  • Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(4-Chlorophenyl)benzenesulfonamide.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is a widely accepted method for determining the inhibitory kinetics of CA inhibitors.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • N-(4-Chlorophenyl)benzenesulfonamide (or other test inhibitors)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 20 mM)

  • Phenol (B47542) Red indicator (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare the assay buffer (HEPES with Na₂SO₄).

    • Prepare a solution of the CA enzyme in the assay buffer to the desired concentration (typically in the low nanomolar range).

    • Prepare the indicator solution in the assay buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Assay Performance:

    • The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.

    • Syringe A contains the CA enzyme and the indicator in the assay buffer.

    • Syringe B contains the CO₂-saturated water and the test inhibitor at various concentrations (or vehicle control).

    • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction.

    • The decrease in pH due to the formation of bicarbonate and protons is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis:

    • The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve.

    • The inhibition constant (Kᵢ) is calculated by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate (B1210297) Esterase Activity Assay)

This colorimetric assay is a simpler, alternative method for screening CA inhibitors.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms

  • N-(4-Chlorophenyl)benzenesulfonamide (or other test inhibitors)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • p-Nitrophenyl acetate (pNPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test inhibitor and a positive control (e.g., Acetazolamide) in DMSO.

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile.

  • Assay Performance:

    • To the wells of a 96-well plate, add the assay buffer, the CA enzyme solution, and the test inhibitor at various concentrations.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The formation of the yellow p-nitrophenolate ion is monitored.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

carbonic_anhydrase_signaling cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space CO2_ext CO2 CA_mem CA IX / XII CO2_ext->CA_mem H2O_ext H2O H2O_ext->CA_mem HCO3_ext HCO3- H_ext H+ CA_mem->HCO3_ext CA_mem->H_ext CO2_int CO2 pH_reg Intracellular pH Regulation CO2_int->pH_reg H2O_int H2O H2O_int->pH_reg HCO3_int HCO3- Signaling Downstream Signaling (e.g., mTOR, MAPK) HCO3_int->Signaling H_int H+ H_int->Signaling pH_reg->HCO3_int pH_reg->H_int Proliferation Cell Proliferation & Invasion Signaling->Proliferation Inhibitor N-(4-Chlorophenyl) benzenesulfonamide Inhibitor->CA_mem

Caption: Inhibition of transmembrane carbonic anhydrases by N-(4-Chlorophenyl)benzenesulfonamide.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Inhibition Assay Reactants Benzenesulfonyl Chloride + 4-Chloroaniline Reaction Reaction with Base Reactants->Reaction Purification Workup & Recrystallization Reaction->Purification Product N-(4-Chlorophenyl)benzenesulfonamide Purification->Product Enzyme Carbonic Anhydrase Isoforms Assay Stopped-Flow or pNPA Assay Product->Assay Enzyme->Assay Data IC50 / Ki Determination Assay->Data

Caption: Workflow for synthesis and in vitro evaluation of N-(4-Chlorophenyl)benzenesulfonamide.

Logical Relationship

logical_relationship Benzenesulfonamide Benzenesulfonamide Core Binding_affinity Binding Affinity (Ki / IC50) Benzenesulfonamide->Binding_affinity Phenyl_ring N-Phenyl Ring Modification Phenyl_ring->Binding_affinity Isoform_selectivity Isoform Selectivity (e.g., CA IX vs CA II) Phenyl_ring->Isoform_selectivity Therapeutic_potential Therapeutic Potential (e.g., Anticancer) Binding_affinity->Therapeutic_potential Isoform_selectivity->Therapeutic_potential

Caption: Structure-activity relationship considerations for benzenesulfonamide-based CA inhibitors.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)benzenesulfonamide is a sulfonamide-containing compound with potential therapeutic applications. The sulfonamide functional group is present in a variety of approved drugs and investigational agents exhibiting a broad range of biological activities, including antimicrobial and anticancer effects. Recent studies on structurally similar sulfonamides have pointed towards the inhibition of key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway, and the induction of cell cycle arrest.[1][2][3]

These application notes provide a comprehensive framework for designing and implementing cell-based assays to characterize the biological activity of N-(4-Chlorophenyl)benzenesulfonamide. The protocols outlined below will enable researchers to assess its cytotoxic and anti-proliferative effects, investigate its potential mechanism of action by focusing on the Wnt/β-catenin signaling pathway, and evaluate its impact on cell cycle progression. The suggested assays are widely used in drug discovery and are amenable to high-throughput screening.

Postulated Signaling Pathway: Wnt/β-catenin Inhibition

Based on the activity of structurally related sulfonamides, a primary hypothesis is that N-(4-Chlorophenyl)benzenesulfonamide may exert its effects through the inhibition of the Wnt/β-catenin signaling pathway.[3] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival. Inhibition of this pathway would lead to decreased cell growth and potentially apoptosis.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation & Degradation Proteasome Proteasome beta_Catenin->Proteasome beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Accumulation & Translocation Compound N-(4-Chlorophenyl) benzenesulfonamide Compound->beta_Catenin Postulated Inhibition of Stabilization TCF/LEF TCF/LEF beta_Catenin_nuc->TCF/LEF Target_Genes Target Gene Transcription TCF/LEF->Target_Genes Proliferation Proliferation Target_Genes->Proliferation

Caption: Postulated Wnt/β-catenin signaling pathway and the hypothesized inhibitory action of N-(4-Chlorophenyl)benzenesulfonamide.

Experimental Protocols

Cell Proliferation/Viability Assay (MTT Assay)

This assay will determine the effect of N-(4-Chlorophenyl)benzenesulfonamide on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram

MTT_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of N-(4-Chlorophenyl)benzenesulfonamide Incubate_24h->Add_Compound Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT-based cell proliferation and viability assay.

Protocol:

  • Cell Seeding: Seed human colorectal carcinoma cell lines with known Wnt/β-catenin pathway activity (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of N-(4-Chlorophenyl)benzenesulfonamide in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known Wnt inhibitor).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineN-(4-Chlorophenyl)benzenesulfonamide IC50 (µM)Positive Control IC50 (µM)
HCT116Experimental ValueExperimental Value
SW480Experimental ValueExperimental Value
Normal Colon (e.g., CCD 841 CoN)Experimental ValueExperimental Value
β-catenin/TCF Reporter Assay (TOP/FOP Flash Assay)

This assay directly measures the transcriptional activity of the β-catenin/TCF complex, providing evidence for on-target pathway inhibition.

Protocol:

  • Cell Transfection: Co-transfect HCT116 or SW480 cells with a TCF-responsive reporter plasmid containing luciferase under the control of multiple TCF binding sites (TOP-Flash) and a control plasmid with mutated TCF binding sites (FOP-Flash). A constitutively expressed Renilla luciferase plasmid should also be co-transfected for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of N-(4-Chlorophenyl)benzenesulfonamide as described in the MTT assay protocol.

  • Incubation: Incubate for 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash signals to the Renilla luciferase signal. The final reported activity is the ratio of TOP/FOP signal.

Data Presentation:

Concentration (µM)Normalized TOP/FOP Ratio% Inhibition
0 (Vehicle)1.00
0.1Experimental ValueCalculated Value
1Experimental ValueCalculated Value
10Experimental ValueCalculated Value
100Experimental ValueCalculated Value
Cell Cycle Analysis by Flow Cytometry

This assay will determine if N-(4-Chlorophenyl)benzenesulfonamide induces cell cycle arrest at a specific phase.[1][2]

Protocol:

  • Cell Treatment: Seed HCT116 or SW480 cells in 6-well plates and treat with N-(4-Chlorophenyl)benzenesulfonamide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (24h)Experimental ValueExperimental ValueExperimental Value
IC50 Compound (24h)Experimental ValueExperimental ValueExperimental Value
2x IC50 Compound (24h)Experimental ValueExperimental ValueExperimental Value
Vehicle Control (48h)Experimental ValueExperimental ValueExperimental Value
IC50 Compound (48h)Experimental ValueExperimental ValueExperimental Value
2x IC50 Compound (48h)Experimental ValueExperimental ValueExperimental Value

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of N-(4-Chlorophenyl)benzenesulfonamide. By systematically evaluating its effects on cell proliferation, Wnt/β-catenin signaling, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The quantitative data generated from these protocols will be crucial for making informed decisions in the drug development process. Further investigation into downstream targets and in vivo efficacy would be the logical next steps following positive results from these in vitro assays.

References

Application Notes and Protocols: Computational Docking of N-(4-Chlorophenyl)benzenesulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the computational docking of N-(4-Chlorophenyl)benzenesulfonamide with its potential protein targets. This document outlines the theoretical background, experimental protocols, and data interpretation relevant to the in-silico analysis of this compound.

Introduction to N-(4-Chlorophenyl)benzenesulfonamide and Computational Docking

N-(4-Chlorophenyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds known for their diverse pharmacological activities. Computational docking is a powerful molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for screening virtual libraries of small molecules against a protein target to identify potential drug candidates and to elucidate their mechanism of action at a molecular level.

Potential Protein Targets and Signaling Pathways

Based on existing literature, several protein targets have been identified for benzenesulfonamide (B165840) derivatives. This section details three prominent targets: Carbonic Anhydrase II, Beta-catenin, and Murine Double Minute 2 (MDM2), along with their associated signaling pathways.

Carbonic Anhydrase II (CA II)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] CA II is a ubiquitous isoform involved in various physiological processes, and its inhibition has therapeutic applications.

Signaling Pathway: The primary role of carbonic anhydrase is in pH regulation and maintaining acid-base balance. It does not have a classical signaling cascade but plays a crucial role in cellular homeostasis, which can indirectly influence various signaling pathways sensitive to pH changes.

Carbonic Anhydrase II Catalytic Cycle cluster_0 Active Site E-Zn-H2O E-Zn-H2O E-Zn-OH- E-Zn-OH- E-Zn-H2O->E-Zn-OH- -H+ H+ H+ E-Zn-H2O->H+ E-Zn-HCO3- E-Zn-HCO3- E-Zn-OH-->E-Zn-HCO3- +CO2 E-Zn-HCO3-->E-Zn-H2O +H2O -HCO3- HCO3- HCO3- E-Zn-HCO3-->HCO3- CO2 CO2 CO2->E-Zn-OH- H2O H2O H2O->E-Zn-HCO3-

Carbonic Anhydrase II Catalytic Cycle
Beta-catenin (β-catenin)

Beta-catenin is a key protein in the canonical Wnt signaling pathway, which is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers.

Signaling Pathway: In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.

Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Activates Dsh->Destruction_Complex_In Inhibits beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates beta_catenin β-catenin beta_catenin->Destruction_Complex

Wnt/β-catenin Signaling Pathway
Murine Double Minute 2 (MDM2)

MDM2 is a primary negative regulator of the p53 tumor suppressor protein. It functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. Inhibition of the MDM2-p53 interaction is a promising strategy for cancer therapy.

Signaling Pathway: Under normal cellular conditions, MDM2 keeps p53 levels low. In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of downstream pathways for cell cycle arrest, apoptosis, or DNA repair.

MDM2-p53 Signaling Pathway cluster_normal Normal Cell cluster_stress Cellular Stress (e.g., DNA Damage) MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates p53->MDM2 Activates Transcription Proteasome_N Proteasome p53->Proteasome_N Degradation Stress_Signal Stress Signal MDM2_p Inactive MDM2 Stress_Signal->MDM2_p p53_stable Stable & Active p53 MDM2_p->p53_stable Release Downstream Cell Cycle Arrest, Apoptosis, DNA Repair p53_stable->Downstream Activates

MDM2-p53 Signaling Pathway

Quantitative Data Presentation

Table 1: Docking Data for Benzenesulfonamide Derivatives against Carbonic Anhydrase II (PDB ID: 2VVB)

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Acetazolamide (Reference)-7.0 to -8.55.1 - 12.0His94, His96, His119, Thr199, Thr200, Zn²⁺
Sulfanilamide-5.5 to -6.5~250.0His94, Gln92, Thr199, Zn²⁺
4-Carboxybenzenesulfonamide-6.8 to -7.545.0Gln92, His94, Thr199, Zn²⁺

Table 2: Docking Data for Inhibitors against β-catenin (PDB ID: 1JDH)

CompoundDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues
iCRT3 (Reference)-8.21.5Lys312, Gln316, Asn387
GB1874-9.10.8Lys312, Gln316, Asn387, Arg386

Table 3: Docking Data for Inhibitors against MDM2 (PDB ID: 3LBK)

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Nutlin-3a (Reference)-11.22.3Leu54, Gly58, Val93, His96
MI-219-10.85.0Leu54, Gly58, Val93, His96

Note: The data presented are aggregated from various computational studies and may vary depending on the specific software, force fields, and parameters used.

Experimental Protocols for Computational Docking

This section provides detailed protocols for performing molecular docking of N-(4-Chlorophenyl)benzenesulfonamide using two widely used software packages: AutoDock Vina and Glide (Schrödinger).

General Workflow for Molecular Docking

The overall process of molecular docking can be summarized in the following workflow:

General Molecular Docking Workflow Start Start Protein_Prep Protein Preparation (Download PDB, Remove Water, Add Hydrogens) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (Run Simulation) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis End End Analysis->End

General Molecular Docking Workflow
Protocol for AutoDock Vina

Software Requirements:

  • AutoDock Tools (ADT)

  • AutoDock Vina

Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., Carbonic Anhydrase II - PDB ID: 2VVB) from the Protein Data Bank (PDB).

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structure of N-(4-Chlorophenyl)benzenesulfonamide (e.g., from PubChem CID: 64673).

    • Use a molecule editor to generate a 3D structure and save it in MOL or SDF format.

    • Open the ligand file in ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, go to Grid -> Grid Box.

    • Center the grid box on the active site of the protein. For CA II, this will be around the zinc ion. For β-catenin and MDM2, it will be in the known ligand-binding pocket.

    • Adjust the size of the grid box to encompass the entire binding site. A size of 25 x 25 x 25 Å is a good starting point.

  • Docking Configuration:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates as necessary:

  • Run Docking:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the configuration file.

    • Execute the following command: vina --config conf.txt --log log.txt

  • Results Analysis:

    • The output file (ligand_out.pdbqt) will contain the docked poses and their corresponding binding affinities (in kcal/mol).

    • Use a molecular visualization tool (e.g., PyMOL, Chimera, or ADT) to view the docked poses and analyze the interactions with the protein residues.

Protocol for Glide (Schrödinger Suite)

Software Requirements:

  • Schrödinger Maestro

Protocol:

  • Protein Preparation:

    • Import the PDB structure of the target protein (e.g., β-catenin - PDB ID: 1JDH) into Maestro.

    • Use the "Protein Preparation Wizard" to:

      • Assign bond orders.

      • Add hydrogens.

      • Create disulfide bonds.

      • Fill in missing side chains and loops using Prime.

      • Perform a restrained minimization.

  • Ligand Preparation:

    • Import the 2D or 3D structure of N-(4-Chlorophenyl)benzenesulfonamide.

    • Use "LigPrep" to:

      • Generate possible ionization states at a target pH (e.g., 7.4).

      • Generate tautomers and stereoisomers if applicable.

      • Perform a conformational search and energy minimization.

  • Receptor Grid Generation:

    • Go to Tasks -> Receptor Grid Generation.

    • Select the prepared protein as the receptor.

    • Define the active site by picking the co-crystallized ligand (if present) or by selecting key active site residues.

    • Ensure the grid box is large enough to accommodate the ligand.

  • Ligand Docking:

    • Go to Tasks -> Ligand Docking.

    • Select the generated grid file.

    • Choose the prepared ligand set.

    • Select the docking precision (e.g., SP for standard precision or XP for extra precision).

    • Set the number of poses to include for each ligand.

    • Start the docking job.

  • Results Analysis:

    • The results will be displayed in the Project Table.

    • Analyze the GlideScore, Emodel score, and other metrics to rank the poses.

    • Use the "Pose Viewer" to visualize the docked poses and their interactions with the protein.

Conclusion

This document provides a comprehensive overview and practical protocols for the computational docking of N-(4-Chlorophenyl)benzenesulfonamide against potential protein targets. By following these guidelines, researchers can effectively utilize in-silico methods to predict binding affinities, understand potential mechanisms of action, and guide further experimental studies in the drug discovery process. It is important to note that while computational docking is a powerful predictive tool, experimental validation is essential to confirm the in-silico findings.

References

Troubleshooting & Optimization

Technical Support Center: N-(4-Chlorophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing N-(4-Chlorophenyl)benzenesulfonamide?

The most common and direct method is the nucleophilic substitution reaction between 4-chloroaniline (B138754) and benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: I am experiencing a very low yield in my synthesis. What are the primary factors I should investigate?

Low yields in this synthesis are a frequent challenge. The initial points to verify are the quality of your reagents and the reaction conditions.[1] Key factors include:

  • Reagent Purity: Ensure both 4-chloroaniline and benzenesulfonyl chloride are pure and dry. Benzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid.[1][2]

  • Anhydrous Conditions: The presence of water is detrimental as it leads to the hydrolysis of benzenesulfonyl chloride, a major side reaction.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Proper Stoichiometry: A slight excess of the benzenesulfonyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion by consuming all of the 4-chloroaniline.[2]

  • Choice of Base: The base is crucial for scavenging the HCl produced. Pyridine (B92270) or triethylamine (B128534) (TEA) are common choices. Pyridine can also act as a nucleophilic catalyst.[2]

Q3: My thin-layer chromatography (TLC) analysis shows multiple spots, including unreacted starting materials. How can I improve the reaction conversion?

To drive the reaction to completion, consider the following:

  • Increase Reaction Time or Temperature: If the reaction is sluggish, which can be the case with the less nucleophilic 4-chloroaniline, increasing the reaction time or gently heating the mixture can improve conversion.[1][2] Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.

  • Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can enhance the reaction rate by forming a more reactive intermediate with the benzenesulfonyl chloride.[2]

Q4: What are the most common side products, and how can they be minimized?

The most prevalent impurities are often the starting materials and byproducts from side reactions.[2]

  • Benzenesulfonic Acid: This forms from the hydrolysis of benzenesulfonyl chloride.[2] To minimize its formation, strictly adhere to anhydrous conditions.

  • Bis-sulfonylation Product: Although less common with primary anilines at a 1:1 stoichiometry, the formation of a bis-sulfonylated product is possible. Slow, dropwise addition of the benzenesulfonyl chloride to the aniline (B41778) solution helps to prevent this.[2]

  • Unreacted 4-chloroaniline: This can be minimized by using a slight excess of benzenesulfonyl chloride and ensuring the reaction goes to completion.[2]

Q5: What is the best method for purifying the crude N-(4-Chlorophenyl)benzenesulfonamide?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for purifying sulfonamides and can lead to high yields of pure product.[2] A common solvent system is ethanol/water.

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel can be employed. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a typical eluent system.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of benzenesulfonyl chloride (hydrolyzed).[1][2] 2. Presence of water in the reaction.[1][2] 3. Insufficiently reactive 4-chloroaniline.[2] 4. Inappropriate choice or amount of base.[2]1. Use freshly opened or purified benzenesulfonyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Increase reaction temperature or add a catalyst like DMAP.[2] 4. Use 1.5 equivalents of pyridine or triethylamine.[2]
Product is Dark-Colored or Oily 1. Reaction temperature was too high, leading to decomposition. 2. Impurities in the starting materials.1. Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[1] 2. Ensure the purity of 4-chloroaniline and benzenesulfonyl chloride.
Difficulty in Removing Unreacted Starting Materials 1. Incomplete reaction.[2] 2. Incorrect stoichiometry.[1]1. Increase reaction time and/or temperature.[2] Monitor by TLC until the limiting reagent is consumed. 2. Use a slight excess (1.1-1.2 equivalents) of benzenesulfonyl chloride.[2]
Product Precipitates During Reaction The product or its salt may be insoluble in the chosen solvent.Use a different solvent or a solvent mixture that can keep all components in the solution.

Experimental Protocols

Protocol 1: General Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

This protocol is a standard procedure for the synthesis of sulfonamides.

Materials:

  • 4-chloroaniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred 4-chloroaniline solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography.

Visualizing Workflows and Mechanisms

To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve 4-chloroaniline in anhydrous DCM Dissolve 4-chloroaniline in anhydrous DCM Start->Dissolve 4-chloroaniline in anhydrous DCM Add pyridine Add pyridine Dissolve 4-chloroaniline in anhydrous DCM->Add pyridine Cool to 0 C Cool to 0 C Add pyridine->Cool to 0 C Add benzenesulfonyl chloride dropwise Add benzenesulfonyl chloride dropwise Cool to 0 C->Add benzenesulfonyl chloride dropwise Stir and warm to RT Stir and warm to RT Add benzenesulfonyl chloride dropwise->Stir and warm to RT Monitor by TLC Monitor by TLC Stir and warm to RT->Monitor by TLC Dilute with DCM Dilute with DCM Monitor by TLC->Dilute with DCM Wash with 1M HCl Wash with 1M HCl Dilute with DCM->Wash with 1M HCl Wash with NaHCO3 Wash with NaHCO3 Wash with 1M HCl->Wash with NaHCO3 Wash with brine Wash with brine Wash with NaHCO3->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Filter and concentrate Filter and concentrate Dry with MgSO4->Filter and concentrate Recrystallization or Chromatography Recrystallization or Chromatography Filter and concentrate->Recrystallization or Chromatography Pure Product Pure Product Recrystallization or Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide.

G cluster_main Troubleshooting Low Yield cluster_reagents Reagent Quality cluster_conditions Anhydrous Conditions cluster_optimization Reaction Optimization cluster_side_reactions Side Reactions Low Yield Low Yield Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Verify Anhydrous Conditions Verify Anhydrous Conditions Low Yield->Verify Anhydrous Conditions Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Minimize Side Reactions Minimize Side Reactions Low Yield->Minimize Side Reactions Pure 4-chloroaniline? Pure 4-chloroaniline? Fresh benzenesulfonyl chloride? Fresh benzenesulfonyl chloride? Dry base? Dry base? Oven-dried glassware? Oven-dried glassware? Anhydrous solvent? Anhydrous solvent? Inert atmosphere? Inert atmosphere? Adjust temperature/time? Adjust temperature/time? Correct stoichiometry? Correct stoichiometry? Add catalyst (DMAP)? Add catalyst (DMAP)? Hydrolysis of sulfonyl chloride? Hydrolysis of sulfonyl chloride? Bis-sulfonylation? Bis-sulfonylation?

Caption: Logical troubleshooting guide for low yield in sulfonamide synthesis.

References

Technical Support Center: Purification of N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(4-Chlorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the purification of N-(4-Chlorophenyl)benzenesulfonamide.

Q1: What are the most common impurities I might encounter?

A1: The most frequent impurities are typically residual starting materials or byproducts from the synthesis. These can include:

  • 4-Chloroaniline (B138754): Unreacted starting material.

  • Benzenesulfonyl chloride: Unreacted starting material.

  • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.[1]

  • Bis(benzenesulfonyl)amine derivatives: Formed from the reaction of the product with another molecule of benzenesulfonyl chloride.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of significant impurities.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to dilute the solution slightly.

    • Allow the solution to cool much more slowly. You can achieve this by letting the flask cool to room temperature on the benchtop, insulated with a cloth, before any further cooling in an ice bath.

    • If the problem persists, consider a different solvent system.

Q3: No crystals are forming even after my solution has cooled completely. How can I induce crystallization?

A3: A lack of crystal formation can be due to the solution being too dilute or supersaturated without nucleation sites.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide sites for crystal growth.

      • Seeding: If you have a pure crystal of N-(4-Chlorophenyl)benzenesulfonamide, add a tiny amount to the solution to act as a template.

    • Increase Concentration: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly.

    • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q4: I'm seeing significant tailing of my compound's spot on the TLC plate during column chromatography. What is causing this?

A4: Tailing on silica (B1680970) gel is a common issue with sulfonamides due to the acidic nature of the N-H proton, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface.[1]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (B128534), to your eluent.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina.

Q5: How can I effectively remove unreacted 4-chloroaniline and benzenesulfonic acid?

A5: An acidic and a basic wash during the work-up are effective for removing these impurities.

  • Work-up Procedure:

    • After the reaction, perform an aqueous work-up.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the basic 4-chloroaniline.

    • Subsequently, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove the acidic benzenesulfonic acid.[1]

Data Presentation

The following tables summarize key quantitative data for N-(4-Chlorophenyl)benzenesulfonamide to aid in purification and characterization.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₀ClNO₂S[2][3][4][5]
Molecular Weight267.73 g/mol [2][3][4][5]
Melting Point121-122 °C[6]
AppearanceOff-white to white solid[6]

Table 2: Qualitative Solubility of N-(4-Chlorophenyl)benzenesulfonamide

SolventSolubility at Room Temperature (20-25°C)
Ethanol (B145695)Sparingly Soluble
Ethyl Acetate (B1210297)Sparingly Soluble
Dichloromethane (B109758)Soluble
AcetoneSoluble
HexaneInsoluble
WaterInsoluble

Note: This data is estimated based on the behavior of structurally similar sulfonamides. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude N-(4-Chlorophenyl)benzenesulfonamide

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude N-(4-Chlorophenyl)benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50 v/v).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for removing impurities that are not effectively removed by recrystallization.

Materials:

  • Crude N-(4-Chlorophenyl)benzenesulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). If tailing is anticipated, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.).

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified N-(4-Chlorophenyl)benzenesulfonamide.

Protocol 3: HPLC Method for Purity Analysis

This reverse-phase HPLC method can be used to determine the purity of N-(4-Chlorophenyl)benzenesulfonamide.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Final Product start Crude N-(4-Chlorophenyl)benzenesulfonamide recrystallization Recrystallization (Ethanol/Water) start->recrystallization Primary Purification tlc TLC Monitoring recrystallization->tlc Check Purity hplc HPLC Purity Analysis recrystallization->hplc If Pure by TLC column_chromatography Column Chromatography (Silica Gel) column_chromatography->tlc Monitor Fractions tlc->column_chromatography If Impure tlc->hplc Quantitative Purity pure_product Pure N-(4-Chlorophenyl)benzenesulfonamide hplc->pure_product Purity >98% nmr NMR Characterization mp Melting Point Determination pure_product->nmr pure_product->mp

Caption: Purification and analysis workflow for N-(4-Chlorophenyl)benzenesulfonamide.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals tailing Tailing on TLC/Column start->tailing solution1 Reheat, Add More Solvent, Cool Slowly oiling_out->solution1 Solution solution2 Induce Nucleation (Scratch/Seed), Concentrate Solution no_crystals->solution2 Solution solution3 Add Triethylamine to Eluent or Use Alumina tailing->solution3 Solution

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help identify and resolve potential byproducts and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(4-Chlorophenyl)benzenesulfonamide?

A1: The most prevalent and straightforward method for synthesizing N-(4-Chlorophenyl)benzenesulfonamide is the reaction of benzenesulfonyl chloride with 4-chloroaniline (B138754) in the presence of a base.[1] This reaction is a nucleophilic acyl substitution where the amino group of 4-chloroaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

Q2: What are the primary byproducts I should be aware of in this reaction?

A2: The main potential byproducts in the synthesis of N-(4-Chlorophenyl)benzenesulfonamide include:

  • Benzenesulfonic acid: This forms from the hydrolysis of the starting material, benzenesulfonyl chloride, if moisture is present in the reaction.[2]

  • Di-sulfonated aniline (B41778) (N,N-bis(phenylsulfonyl)-4-chloroaniline): While less common with primary anilines under controlled conditions, over-reaction can lead to the formation of a di-sulfonated product.

  • Unreacted starting materials: Incomplete reactions can leave residual benzenesulfonyl chloride and 4-chloroaniline in the product mixture.[3]

  • 4,4'-Dichlorodiphenyl sulfone: This byproduct is more relevant when the synthesis starts from chlorobenzene (B131634) and chlorosulfonic acid to generate an intermediate, which is then reacted.[4]

Q3: How can I minimize the formation of benzenesulfonic acid?

A3: To minimize the hydrolysis of benzenesulfonyl chloride, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture, for example, by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q4: What analytical techniques are recommended for identifying byproducts?

A4: Several analytical techniques can be employed to identify and quantify the purity of your N-(4-Chlorophenyl)benzenesulfonamide product. High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity and quantifying impurities.[5] Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction and detect the presence of impurities.[3] For structural elucidation of unknown byproducts, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of N-(4-Chlorophenyl)benzenesulfonamide.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield 1. Incomplete reaction. 2. Hydrolysis of benzenesulfonyl chloride. 3. Suboptimal reaction temperature.1. Increase the reaction time or gently heat the mixture. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[3] 3. Optimize the reaction temperature; starting at a lower temperature and gradually warming to room temperature is often effective.
Product is an oil or fails to crystallize Presence of significant amounts of impurities, particularly unreacted starting materials or solvent residues.1. Purify the crude product using column chromatography. 2. Attempt recrystallization from a different solvent system. 3. Wash the crude product with a dilute acid solution to remove any unreacted 4-chloroaniline, followed by a wash with a dilute base to remove any benzenesulfonic acid.
Multiple spots on TLC, including starting material spots The reaction has not gone to completion.1. Extend the reaction time. 2. Ensure stoichiometric amounts of reactants are used; a slight excess of the amine can sometimes drive the reaction to completion.
An additional, less polar spot on TLC is observed This could indicate the formation of the di-sulfonated byproduct.1. Use a 1:1 stoichiometry of benzenesulfonyl chloride to 4-chloroaniline. 2. Add the benzenesulfonyl chloride slowly to the solution of 4-chloroaniline and base to avoid localized high concentrations of the sulfonyl chloride.
A very polar spot on TLC that doesn't move from the baseline This is likely benzenesulfonic acid due to hydrolysis of the benzenesulfonyl chloride.1. As mentioned, stringently exclude water from the reaction.[2] 2. During workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic byproduct.

Experimental Protocols

Synthesis of N-(4-Chlorophenyl)benzenesulfonamide

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide.

Materials:

  • Benzenesulfonyl chloride

  • 4-Chloroaniline

  • Pyridine (B92270) or triethylamine (B128534) (as a base)

  • Dichloromethane (B109758) (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0 °C.

  • Dissolve benzenesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to a dropping funnel.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred 4-chloroaniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure N-(4-Chlorophenyl)benzenesulfonamide as a white solid.

Visualizations

Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.

reaction_pathway BSC Benzenesulfonyl Chloride Product N-(4-Chlorophenyl)benzenesulfonamide BSC->Product Byproduct1 Benzenesulfonic Acid (Hydrolysis) BSC->Byproduct1 + H₂O CA 4-Chloroaniline CA->Product Base Base (e.g., Pyridine) Base->Product + Water H₂O Byproduct2 Di-sulfonated Aniline Product->Byproduct2 + Benzenesulfonyl Chloride

Caption: Reaction scheme for the synthesis of N-(4-Chlorophenyl)benzenesulfonamide and potential byproduct formation pathways.

troubleshooting_workflow Start Start Synthesis CheckTLC Monitor Reaction by TLC Start->CheckTLC CheckTLC->Start Incomplete Workup Perform Aqueous Workup CheckTLC->Workup Reaction Complete IsolateCrude Isolate Crude Product Workup->IsolateCrude AnalyzePurity Analyze Purity (TLC, HPLC, NMR) IsolateCrude->AnalyzePurity Pure Product is Pure AnalyzePurity->Pure Yes Impure Impurities Detected AnalyzePurity->Impure No End End Pure->End Purify Purify (Recrystallization or Column Chromatography) Impure->Purify Reanalyze Re-analyze Purity Purify->Reanalyze Reanalyze->Pure Yes Reanalyze->Purify No

Caption: A logical workflow for the synthesis, purification, and analysis of N-(4-Chlorophenyl)benzenesulfonamide.

References

N-(4-Chlorophenyl)benzenesulfonamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(4-Chlorophenyl)benzenesulfonamide. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-Chlorophenyl)benzenesulfonamide?

A1: While specific degradation pathways for N-(4-Chlorophenyl)benzenesulfonamide are not extensively documented in publicly available literature, analogous sulfonamides are known to degrade via photodegradation, hydrolysis (under certain conditions), and thermal degradation. The primary points of cleavage are typically the S-N bond and the C-S bond.

Q2: How stable is N-(4-Chlorophenyl)benzenesulfonamide in aqueous solutions?

A2: Generally, N-acylsulfonamides are found to be stable in aqueous buffers at neutral pH (e.g., pH 7.4) for short-term experiments.[1] However, stability can be compromised under acidic or basic conditions over extended periods. For instance, acid-catalyzed hydrolysis has been observed for structurally similar N-phenylbenzenesulfonamides.[2]

Q3: Is N-(4-Chlorophenyl)benzenesulfonamide sensitive to light?

A3: Yes, sulfonamides as a class of compounds are susceptible to photodegradation.[3][4] Exposure to both simulated and natural sunlight can lead to the degradation of sulfonamides. The rate of photodegradation is influenced by factors such as the light source, pH, and the presence of dissolved organic matter.[3] Indirect photolysis is often the predominant mechanism in natural waters.[3]

Q4: What is the thermal stability of N-(4-Chlorophenyl)benzenesulfonamide?

A4: Sulfonamides are generally more heat-stable compared to other classes of antibiotics like β-lactams and tetracyclines.[5] However, elevated temperatures can induce degradation. Studies on other sulfonamides have shown that thermal degradation can be described by first-order kinetics.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. 1. Prepare fresh stock solutions of N-(4-Chlorophenyl)benzenesulfonamide for each experiment. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. If the assay involves elevated temperatures, assess the thermal stability of the compound under your specific experimental conditions.
Interaction with components of the assay medium. 1. Analyze the purity of the compound in the medium over the time course of the experiment using a stability-indicating method like HPLC.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause Troubleshooting Step
Photodegradation during sample handling or storage. 1. Minimize exposure of the compound and its solutions to light. 2. Use a photodiode array (PDA) detector to obtain UV spectra of the unknown peaks, which may help in identifying chromophores of potential degradants.
Hydrolysis in acidic or basic sample preparation. 1. Adjust the pH of your sample solutions to be near neutral if possible. 2. If acidic or basic conditions are necessary, perform sample preparation at reduced temperatures and analyze immediately.
Thermal degradation during sample processing (e.g., evaporation). 1. Use gentle heating for any evaporation steps. 2. Consider using techniques that do not require heat, such as lyophilization.

Quantitative Data on Sulfonamide Stability (Analogous Compounds)

The following tables summarize stability data for other sulfonamide compounds, which can provide an indication of the expected stability for N-(4-Chlorophenyl)benzenesulfonamide.

Table 1: Photodegradation of Various Sulfonamides

Sulfonamide Light Source System Pseudo-First-Order Rate Constant (k, min⁻¹) Reference
Sulfadiazine (SDZ)UV/Na₂S₂O₈Aqueous0.0245[7]
Sulfamethizole (SFZ)UV/Na₂S₂O₈Aqueous0.0096[7]
Sulfamethoxazole (B1682508) (SMX)UV/Na₂S₂O₈Aqueous0.0283[7]
Sulfathiazole (STZ)UV/Na₂S₂O₈Aqueous0.0141[7]

Table 2: Thermal Degradation of Sulfonamides in Skimmed Milk

Sulfonamide Temperature (°C) Heating Time (min) Degradation (%) Reference
Sulfamethazine1202085.1[6]
Sulfadimethoxine120206.5[6]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Solutions: Prepare stock solutions of N-(4-Chlorophenyl)benzenesulfonamide in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 80°C for 18 hours.[8]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 80°C for 3 hours.[8]

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 100 µg/mL. Reflux for 12 hours.[8]

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a solution of N-(4-Chlorophenyl)benzenesulfonamide (e.g., 20 mg/L) in the desired matrix (e.g., purified water, buffer).[7]

  • Light Exposure: Expose the solution to a light source that provides combined UV and visible light, as specified in ICH guideline Q1B. A dark control, protected from light, should be run in parallel.

  • Analysis: Monitor the degradation of the compound over time by HPLC. Calculate the photodegradation rate using pseudo-first-order kinetics.[3][7]

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Light Light (Photolysis) Compound N-(4-Chlorophenyl)benzenesulfonamide Light->Compound Heat Heat (Thermolysis) Heat->Compound Acid_Base Acid/Base (Hydrolysis) Acid_Base->Compound Product1 4-Chloroaniline Compound->Product1 S-N Cleavage Product2 Benzenesulfonic acid Compound->Product2 C-S Cleavage Product3 Other Photoproducts Compound->Product3

Caption: Potential degradation pathways for N-(4-Chlorophenyl)benzenesulfonamide.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare solutions of N-(4-Chlorophenyl)benzenesulfonamide Stress Expose to stress conditions (Light, Heat, pH) Prep->Stress Control Dark/Unstressed Control Prep->Control Sampling Sample at time points Stress->Sampling Control->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Logic cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Inconsistent Experimental Results Degradation Compound Degradation Issue->Degradation Interaction Assay Interference Issue->Interaction Fresh Use fresh solutions Degradation->Fresh Protect Protect from light/heat Degradation->Protect Purity Check purity in medium Interaction->Purity

References

Technical Support Center: Crystallization of N-(4-Chlorophenyl)benzenesulfonamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in growing single crystals of N-(4-Chlorophenyl)benzenesulfonamide suitable for X-ray crystallography.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the crystallization of N-(4-Chlorophenyl)benzenesulfonamide.

Q1: I'm not getting any crystals, just an amorphous precipitate or oil. What should I do?

A1: Oiling out or precipitation of amorphous solid instead of forming crystals is a common problem that typically indicates the level of supersaturation is too high, leading to rapid nucleation. Here are several troubleshooting steps:

  • Reduce the concentration: Your initial solution may be too concentrated. Try diluting the solution to approach the supersaturation point more slowly.

  • Slow down the process: If you are using slow evaporation, reduce the surface area of the solution or partially cover the vial to decrease the evaporation rate. For cooling methods, slow down the rate of temperature change.

  • Change the solvent system: The choice of solvent is critical. If a single solvent system is failing, a mixed solvent system might be more successful. For N-(4-Chlorophenyl)benzenesulfonamide, which has both nonpolar (aromatic rings) and polar (sulfonamide) features, a moderately polar solvent is a good starting point. Consider using an ethanol/water or acetone (B3395972)/hexane (B92381) mixture. Add the precipitant (the solvent in which the compound is less soluble) very slowly.

  • Check the purity of your compound: Impurities can significantly hinder crystal growth. Ensure your N-(4-Chlorophenyl)benzenesulfonamide is of high purity (>95%). Recrystallization or chromatography may be necessary.

Q2: My crystals are too small for X-ray diffraction. How can I grow larger crystals?

A2: The formation of numerous small crystals is another indication of rapid nucleation. To encourage the growth of fewer, larger crystals:

  • Decrease the number of nucleation sites: Ensure your crystallization vessel is scrupulously clean. Scratches on the glass surface can act as nucleation sites. Filtering the solution before setting up the crystallization can also help remove dust particles.

  • Optimize the solvent: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility is often ideal.

  • Slow down crystal growth: As mentioned previously, slowing down the evaporation rate or the cooling rate gives the molecules more time to order themselves into a larger crystal lattice.

  • Try a different crystallization technique: If slow evaporation is yielding microcrystals, consider vapor diffusion or solvent layering, which can offer better control over the rate of supersaturation.

Q3: What are the best starting solvents for crystallizing N-(4-Chlorophenyl)benzenesulfonamide?

A3: While specific solubility data is not extensively published, based on the structure of the molecule and successful crystallization of similar compounds, good starting points include:

  • Single Solvents: Ethanol, acetone, ethyl acetate. A related compound, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, has been successfully crystallized from an ethanolic solution by slow evaporation.

  • Mixed Solvents: Ethanol/water, acetone/hexane, or dichloromethane/hexane. The addition of a less polar solvent (anti-solvent) to a solution of the compound in a more polar solvent can effectively induce crystallization.

Q4: How long should I wait for crystals to grow?

A4: Crystal growth can take anywhere from a few hours to several weeks. It is crucial to be patient and avoid disturbing the crystallization experiment. Checking on it too frequently can introduce vibrations that may disrupt crystal growth. It is advisable to set up the experiment in a quiet, undisturbed location with a stable temperature.

Data Presentation

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO₂SPubChem
Molecular Weight 267.73 g/mol PubChem
Melting Point 121-122 °CChemicalBook
Appearance White to off-white solidHoffman Fine Chemicals
Suggested Solvents Ethanol, Acetone, Ethyl AcetateInferred from related structures
Suggested Anti-solvents Water, Hexane, HeptaneInferred from related structures

Experimental Protocols

Below are detailed methodologies for common crystallization techniques that can be applied to N-(4-Chlorophenyl)benzenesulfonamide.

Protocol 1: Slow Evaporation
  • Dissolution: In a clean vial, dissolve a small amount of N-(4-Chlorophenyl)benzenesulfonamide in a suitable solvent (e.g., ethanol) to create a nearly saturated solution. Gentle warming can be used to aid dissolution.

  • Filtration: If any particulate matter is visible, filter the warm solution through a syringe filter into a clean crystallization dish or vial.

  • Evaporation: Cover the vessel with parafilm and pierce a few small holes in it with a needle. The number and size of the holes can be adjusted to control the rate of evaporation.

  • Incubation: Place the vessel in a vibration-free location at a constant temperature and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Protocol 2: Vapor Diffusion
  • Prepare the Reservoir: In a larger outer vial or beaker, place a small amount of a volatile anti-solvent in which N-(4-Chlorophenyl)benzenesulfonamide is insoluble (e.g., hexane or water).

  • Prepare the Sample Drop: In a smaller inner vial, dissolve the compound in a minimal amount of a good solvent that is less volatile than the anti-solvent (e.g., acetone or ethanol).

  • Set up the Chamber: Place the inner vial inside the outer vial, ensuring the two vials do not touch. Seal the outer vial tightly.

  • Diffusion: The vapor from the anti-solvent in the outer vial will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Incubation and Harvesting: Allow the setup to remain undisturbed until crystals form. Harvest the crystals as described in the slow evaporation protocol.

Protocol 3: Solvent Layering
  • Prepare the Solution: In a narrow tube or vial, prepare a concentrated solution of N-(4-Chlorophenyl)benzenesulfonamide in a dense solvent (e.g., dichloromethane).

  • Layering the Anti-solvent: Carefully and slowly add a less dense, miscible anti-solvent (e.g., hexane) down the side of the tube to form a distinct layer on top of the solution. Avoid mixing the two layers.

  • Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into one another at the interface, creating a zone of supersaturation where crystals can grow.

  • Incubation and Harvesting: Keep the tube undisturbed until crystals of a suitable size have formed. Carefully remove the crystals.

Mandatory Visualization

TroubleshootingWorkflow start Start: No Crystals or Poor Quality check_purity Check Compound Purity (>95%) start->check_purity purify Purify Compound (Recrystallization/Chromatography) check_purity->purify Purity <95% select_solvent Select Appropriate Solvent System check_purity->select_solvent Purity OK purify->select_solvent single_solvent Single Solvent (e.g., Ethanol) select_solvent->single_solvent mixed_solvent Mixed Solvent (e.g., Ethanol/Water) select_solvent->mixed_solvent optimize_concentration Optimize Concentration single_solvent->optimize_concentration mixed_solvent->optimize_concentration too_concentrated Dilute Solution optimize_concentration->too_concentrated Oiling out too_dilute Concentrate Solution optimize_concentration->too_dilute No precipitation choose_technique Choose Crystallization Technique optimize_concentration->choose_technique Concentration OK too_concentrated->choose_technique too_dilute->choose_technique slow_evaporation Slow Evaporation choose_technique->slow_evaporation vapor_diffusion Vapor Diffusion choose_technique->vapor_diffusion solvent_layering Solvent Layering choose_technique->solvent_layering control_rate Control Rate of Supersaturation slow_evaporation->control_rate vapor_diffusion->control_rate solvent_layering->control_rate slow_down Slow Down (e.g., reduce evaporation, slower cooling) control_rate->slow_down Crystals too small outcome Good Quality Crystals for X-ray control_rate->outcome Rate is optimal slow_down->outcome

Caption: Troubleshooting workflow for N-(4-Chlorophenyl)benzenesulfonamide crystal growth.

CrystallizationParameters cluster_parameters Controllable Parameters cluster_outcomes Experimental Outcomes Purity Purity NoCrystals No Crystals Purity->NoCrystals Low GoodCrystals Good Quality Crystals Purity->GoodCrystals High Solvent Solvent Solvent->NoCrystals Poor Oil Oiling Out Solvent->Oil Too Good Solvent->GoodCrystals Optimal Concentration Concentration Concentration->NoCrystals Too Low Concentration->Oil Too High Microcrystals Microcrystals Concentration->Microcrystals High Concentration->GoodCrystals Optimal Temperature Temperature Temperature->Microcrystals Rapid Change Temperature->GoodCrystals Slow Change Time Time Time->Microcrystals Too Short Time->GoodCrystals Sufficient Vibration Vibration Vibration->Microcrystals High Vibration->GoodCrystals Low

Caption: Interplay of parameters in crystallization experiments.

Technical Support Center: Optimizing N-Arylation of Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of benzenesulfonamide (B165840). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-arylation of benzenesulfonamide, and how do I choose the right one?

A1: The choice of catalytic system is critical and depends on the specific substrates, functional group tolerance, and desired reaction conditions. The three main approaches are:

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile and widely used method, particularly effective for coupling aryl halides (Cl, Br, I) and pseudohalides (OTf) with sulfonamides.[1][2][3] It often employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand.

  • Copper-catalyzed Chan-Evans-Lam (CEL) coupling: This method is particularly useful for the coupling of arylboronic acids with sulfonamides.[4][5] It is often considered milder and can be performed under aerobic conditions.[4]

  • Transition-metal-free N-arylation: This approach avoids the use of transition metals, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. One such method involves the use of o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF).[6][7][8][9]

The selection of the catalyst system should be based on the available starting materials and the specific requirements of your synthesis.

Q2: My N-arylation reaction is giving a low yield. What are the first things I should check?

A2: Low yields in N-arylation reactions can often be traced back to a few key factors. Here’s a checklist of initial troubleshooting steps:

  • Reagent Quality: Ensure all reagents are pure and dry. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[10] Amines can absorb atmospheric CO₂. Use freshly purified reagents and anhydrous solvents.[10]

  • Inert Atmosphere: For palladium-catalyzed reactions, the active Pd(0) catalyst is sensitive to oxygen.[3] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Double-check the stoichiometry of your reactants, the reaction temperature, and the reaction time. A slight excess of the arylating agent or base may be beneficial.

  • Catalyst and Ligand Choice: The choice of ligand is crucial in palladium-catalyzed reactions and is highly dependent on the substrates.[3] For copper-catalyzed reactions, while some are ligand-free, others require a ligand for efficiency.[11][12]

Q3: I am observing the formation of a bis-arylated sulfonamide byproduct. How can I prevent this?

A3: The formation of a bis-arylated product, R-N(Ar)₂, occurs when the initially formed N-arylsulfonamide undergoes a second arylation. This is more common with primary sulfonamides (R-SO₂NH₂). To favor mono-arylation, consider the following strategies:

  • Stoichiometry: Use a 1:1 stoichiometry of the sulfonamide to the arylating agent.[13]

  • Slow Addition: Add the arylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[13]

  • Steric Hindrance: If possible, using a bulkier sulfonamide or arylating agent can disfavor the second arylation due to steric hindrance.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Conversion Inactive catalyst- For Pd-catalyzed reactions, ensure an inert atmosphere to prevent oxidation of the Pd(0) species.[3]- Use a pre-catalyst which can be more reliable in forming the active catalytic species.[2]- For Cu-catalyzed reactions, ensure the copper source is of good quality.
Poor choice of base or solvent- The base plays a critical role. For Buchwald-Hartwig reactions, common bases include NaOtBu, Cs₂CO₃, and K₃PO₄.[3] The choice depends on the substrate's sensitivity.[3]- Common solvents for Buchwald-Hartwig are toluene, dioxane, and THF.[3][14] For CEL reactions, solvents like methanol (B129727) or dichloromethane (B109758) are often used.[5]
Unsuitable ligand- The ligand choice is critical for Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands are often effective.[3]- Screen different ligands to find the optimal one for your specific substrate combination.
Side Product Formation Hydrolysis of aryl halide or sulfonyl chloride- Use anhydrous solvents and reagents.[10] Perform the reaction under an inert atmosphere.[10]
Homocoupling of arylating agent- This can be an issue in copper-catalyzed reactions with arylboronic acids. Adjusting the reaction conditions, such as the solvent or base, may help.
O-Arylation (if other nucleophiles are present)- If the substrate contains other nucleophilic groups (e.g., phenols), protecting them prior to the N-arylation step may be necessary.
Difficulty with Specific Substrates Electron-deficient or sterically hindered amines/sulfonamides- These can be challenging substrates. Alternative methods like the Fukuyama-Mitsunobu reaction might be considered.[13]
Aryl chlorides as coupling partners- Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination and may require more forcing conditions or specific catalyst systems.[2]

Data on Reaction Conditions

For a successful N-arylation, the interplay of catalyst, ligand, base, and solvent is crucial. The following tables summarize common conditions for different catalytic systems.

Table 1: Typical Conditions for Palladium-Catalyzed N-Arylation of Benzenesulfonamide

Parameter Common Options Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are often more efficient.[3]
Ligand Xantphos, BINAP, DavePhosLigand choice is substrate-dependent.
Base NaOtBu, K₃PO₄, Cs₂CO₃Stronger bases may be needed for less reactive substrates.[3]
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.[3][14]
Temperature 80-110 °CHigher temperatures may be required for challenging substrates.[3]

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation of Benzenesulfonamide

Parameter Common Options Notes
Copper Source CuI, Cu(OAc)₂CuI is common for coupling with aryl halides, while Cu(OAc)₂ is often used with arylboronic acids.[5][11]
Ligand N,N'-dimethylethylenediamine (DMEDA), PhenanthrolineSome reactions are ligand-free.[12]
Base K₂CO₃, Cs₂CO₃, Et₃NThe base choice can influence selectivity.[4]
Solvent Dioxane, DMF, CH₃CN, MeOHSolvent can affect reaction efficiency.[4][5]
Temperature Room temperature to 130 °CMilder conditions are often possible compared to some Pd-catalyzed systems.[5]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Benzenesulfonamide with an Aryl Bromide:

  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add benzenesulfonamide (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for Copper-Catalyzed N-Arylation of Benzenesulfonamide with an Arylboronic Acid (Chan-Evans-Lam Reaction):

  • To a reaction flask, add Cu(OAc)₂ (10 mol%), benzenesulfonamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

  • Add the solvent (e.g., dichloromethane).

  • The reaction mixture is stirred at room temperature and is open to the air.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the N-arylated product.

Visual Guides

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Benzenesulfonamide - Arylating Agent - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (if needed) solvent->inert heat Heat to Desired Temperature inert->heat stir Stir and Monitor (TLC/LC-MS) heat->stir quench Cool and Quench stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for N-arylation of benzenesulfonamide.

Troubleshooting_Guide start Low Reaction Yield? check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_atmosphere Ensure Inert Atmosphere (for Pd-catalysis) start->check_atmosphere optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_atmosphere->optimize_conditions screen_catalyst Screen Catalyst Systems (Pd vs. Cu) optimize_conditions->screen_catalyst No Improvement screen_ligand Screen Ligands (for Pd-catalysis) optimize_conditions->screen_ligand No Improvement screen_base Screen Bases optimize_conditions->screen_base No Improvement screen_solvent Screen Solvents optimize_conditions->screen_solvent No Improvement success Improved Yield screen_catalyst->success screen_ligand->success screen_base->success screen_solvent->success

Caption: Troubleshooting decision tree for low yield in N-arylation reactions.

References

Technical Support Center: HPLC Analysis of N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of N-(4-Chlorophenyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my chromatogram?

A1: Peak tailing is a common chromatographic problem where the peak is asymmetrical, featuring a "tail" that extends from the highest point of the peak towards the baseline.[1][2] This distortion can interfere with accurate peak integration and quantification.[1][3] You can measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a significant issue.[4]

Q2: Why is my N-(4-Chlorophenyl)benzenesulfonamide peak tailing in reversed-phase HPLC?

A2: Peak tailing for N-(4-Chlorophenyl)benzenesulfonamide, a sulfonamide compound, in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the slightly basic sulfonamide group with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[3][5][6][7][8] These interactions create an additional retention mechanism to the desired hydrophobic interaction, resulting in a distorted peak shape.[6][9]

Q3: How does the mobile phase pH affect the peak shape of N-(4-Chlorophenyl)benzenesulfonamide?

A3: Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds like sulfonamides.[10][11] At a low pH (typically between 2.5 and 3.5), the acidic silanol groups on the silica (B1680970) surface are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange.[8][12][13] This reduction in secondary interactions leads to sharper, more symmetrical peaks.

Q4: Can my choice of HPLC column contribute to peak tailing?

A4: Absolutely. Several column-related factors can lead to peak tailing:

  • Column Chemistry: Older, "Type A" silica columns often have higher metal contamination and more active silanol groups, making them more prone to causing peak tailing with basic compounds.[12] Modern, high-purity, end-capped columns are designed to have minimal residual silanols and are a better choice.[5][9]

  • Column Degradation: Over time, columns can degrade. Voids can form in the packing material at the column inlet, or the inlet frit can become partially blocked, both of which can cause peak distortion.[3][14]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to asymmetrical peaks.[2][3][13]

Q5: What are "silanol suppressors" or "competing bases," and should I use them?

A5: Silanol suppressors are additives, typically basic compounds like triethylamine (B128534) (TEA), that are added to the mobile phase in small concentrations (e.g., 5-10 mM).[9][12] They work by competing with the analyte for interaction with the active silanol sites on the stationary phase, effectively masking them.[12] While this can be an effective strategy, it can also lead to shorter column lifetimes and may not be necessary with modern, high-quality columns.[12]

Troubleshooting Guide: A Step-by-Step Protocol

If you are experiencing peak tailing with N-(4-Chlorophenyl)benzenesulfonamide, follow this systematic approach to diagnose and resolve the issue.

Experimental Protocol: Systematic Troubleshooting
  • Initial Assessment & System Check:

    • Confirm the Issue: Quantify the peak tailing using the tailing factor calculation provided by your chromatography data system (CDS).

    • Check for Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible with a narrow internal diameter.[4] Check that all fittings are secure to eliminate leaks or dead volumes.[2]

    • Prepare Fresh Mobile Phase: Ensure your mobile phase is freshly prepared using high-purity, HPLC-grade solvents. Contaminated or degraded mobile phases can contribute to peak shape issues.[4]

  • Method Optimization: Mobile Phase Adjustment:

    • pH Adjustment: The most effective first step is to lower the mobile phase pH. Prepare a mobile phase containing an aqueous component buffered to a pH between 2.5 and 3.0. A common choice is a 10-20 mM phosphate (B84403) buffer or 0.1% formic acid.[12]

    • Compare Results: Analyze your standard under the original and the low-pH conditions. Compare the tailing factor.

  • Evaluate Sample Concentration and Solvent:

    • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it. If peak shape improves significantly, you may be overloading the column.[3][13]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.[2][4] Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Assess Column Health:

    • Column Wash: If the above steps do not resolve the issue, your column may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[4]

    • Replace the Column: If peak shape does not improve after washing, the column may have reached the end of its usable life. Replace it with a new, high-purity, end-capped C18 or a polar-embedded column.[4] Using a guard column can help extend the life of your analytical column.[15]

Data Presentation: Impact of pH on Peak Tailing

The following table summarizes the expected impact of mobile phase pH on the tailing factor for a basic analyte like N-(4-Chlorophenyl)benzenesulfonamide on a standard C18 column.

Mobile Phase Aqueous ComponentExpected pHExpected Tailing Factor (Tf)Peak Shape
Deionized Water~ 6.0 - 7.0> 1.5Significant Tailing
20 mM Phosphate Buffer4.5~ 1.4 - 1.5Moderate Tailing
0.1% Formic Acid~ 2.71.0 - 1.2Symmetrical / Good
20 mM Phosphate Buffer2.51.0 - 1.2Symmetrical / Good

Note: These are representative values. Actual results will depend on the specific column, system, and other method parameters.

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates the logical workflow for diagnosing and resolving peak tailing issues.

G cluster_0 cluster_1 cluster_2 cluster_3 start Peak Tailing Observed (Tf > 1.2) check_system 1. System Check: - Fresh Mobile Phase - Check for Leaks/Dead Volume start->check_system adjust_pH 2. Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) check_system->adjust_pH q1 Resolved? adjust_pH->q1 check_overload 3. Check for Column Overload - Dilute Sample - Check Sample Solvent q2 Resolved? check_overload->q2 assess_column 4. Assess Column Health - Flush with Strong Solvent q3 Resolved? assess_column->q3 q1->check_overload No end Issue Resolved: Symmetrical Peak (Tf ≤ 1.2) q1->end Yes q2->assess_column No q2->end Yes q3->end Yes replace_column Replace Column q3->replace_column No replace_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

References

Technical Support Center: Chiral Separation of N-(4-Chlorophenyl)benzenesulfonamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of N-(4-Chlorophenyl)benzenesulfonamide enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between the enantiomers of N-(4-Chlorophenyl)benzenesulfonamide?

Poor resolution in the chiral separation of N-(4-Chlorophenyl)benzenesulfonamide can stem from several factors. The most common include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, an incorrect column temperature, or a column that has lost efficiency.[1] A systematic approach to method development is often necessary to achieve the desired separation.[1]

Q2: How does temperature affect the chiral separation of these enantiomers?

Temperature plays a crucial and complex role in chiral recognition.[1] Generally, lower temperatures can enhance the subtle molecular interactions responsible for enantiomeric differentiation, thereby increasing chiral selectivity.[1] Conversely, higher temperatures may improve peak shape and efficiency.[1] However, the effect is highly compound-dependent. For some molecules, an increase in temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[1] Therefore, it is critical to carefully control and optimize the column temperature for this specific separation.

Q3: What is "peak tailing" and how can I prevent it when analyzing N-(4-Chlorophenyl)benzenesulfonamide?

Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase.[1] For a sulfonamide compound like N-(4-Chlorophenyl)benzenesulfonamide, which has an acidic proton, these interactions can occur with residual silanols on a silica-based CSP. To mitigate this, consider the following:

  • For Basic Compounds: Add a basic modifier like 0.1% diethylamine (B46881) (DEA) to the mobile phase to compete with the analyte for active silanol (B1196071) sites.[1]

  • For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the acidic analyte in its protonated form. Adding 0.1% trifluoroacetic acid (TFA) can often improve peak shape.[1]

  • Column Overload: Injecting too much sample can also lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1]

Q4: Can the history of the chiral column affect my separation of N-(4-Chlorophenyl)benzenesulfonamide?

Yes, the history of a chiral column can significantly impact the robustness of an assay.[2] The use of acidic or basic modifiers can alter the surface of the chiral stationary phase, and these effects can persist, a phenomenon known as "additive memory effect".[2] This is particularly true for normal phase isocratic separations where small amounts of water in the mobile phase can stabilize this memory effect.[2] It is recommended to dedicate a column to a specific method or to have a well-documented history of the column's use.[3]

Troubleshooting Guides

Problem: Poor or No Enantiomeric Resolution
Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) 1. Screen Different CSPs: The interaction between the analyte and the CSP is highly specific. Screen a variety of polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs.[4][5] 2. Consult Literature: Review literature for successful chiral separations of similar sulfonamide compounds.
Suboptimal Mobile Phase 1. Vary the Polar Modifier: In normal-phase chromatography (e.g., Hexane/Ethanol), systematically vary the percentage of the alcohol modifier. 2. Add an Additive: Introduce a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) additive to the mobile phase to improve peak shape and selectivity.[1] 3. Explore Different Solvents: Try different alcohol modifiers like isopropanol (B130326) or methanol.
Incorrect Temperature 1. Optimize Temperature: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance between resolution and analysis time.[1]
Low Column Efficiency 1. Check for Contamination: Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove any adsorbed impurities.[3] 2. Assess Column Health: If the column is old or has been used extensively, it may have lost its efficiency and may need to be replaced.[3]
Problem: Peak Broadening or Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase 1. Use Mobile Phase Additives: For the acidic N-(4-Chlorophenyl)benzenesulfonamide, add a small amount of an acid like TFA (e.g., 0.1%) to the mobile phase to suppress the ionization of the sulfonamide proton.[1]
Column Overload 1. Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if peak shape improves.[1]
Column Contamination or Degradation 1. Column Washing: Disconnect the column from the detector and wash it with appropriate solvents as per the manufacturer's guidelines.[1] For many polysaccharide-based columns, flushing with isopropanol or ethanol (B145695) can be effective.[1] 2. Replace Column: If washing does not resolve the issue, the column may be permanently damaged and require replacement.[6]
Inappropriate Sample Solvent 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This is a representative method for the chiral separation of N-(4-Chlorophenyl)benzenesulfonamide enantiomers. Optimization will likely be required.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica (B1680970) gel, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of N-(4-Chlorophenyl)benzenesulfonamide in 1 mL of the mobile phase.

Supercritical Fluid Chromatography (SFC) Method

SFC can offer a faster and more environmentally friendly alternative to HPLC for chiral separations.[7][8]

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica gel, 250 x 4.6 mm

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of N-(4-Chlorophenyl)benzenesulfonamide in 1 mL of Methanol.

Quantitative Data Summary

ParameterHPLC MethodSFC Method
Column Chiralpak® AD-HChiralcel® OD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/TFA (80:20:0.1)CO₂/Methanol (85:15)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Back Pressure N/A150 bar
Detection UV at 254 nmUV at 254 nm
Hypothetical Retention Time (Enantiomer 1) 8.5 min3.2 min
Hypothetical Retention Time (Enantiomer 2) 9.8 min3.9 min
Hypothetical Resolution (Rs) > 2.0> 1.8

Visualizations

Chiral_Separation_Troubleshooting_Workflow start Start: Poor or No Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen a variety of CSPs (e.g., polysaccharide, cyclodextrin) check_csp->screen_csps No check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes screen_csps->check_mobile_phase vary_modifier Systematically vary the polar modifier concentration check_mobile_phase->vary_modifier No check_temperature Is the column temperature optimized? check_mobile_phase->check_temperature Yes add_additive Introduce acidic or basic additives (e.g., TFA, DEA) vary_modifier->add_additive add_additive->check_temperature optimize_temp Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) check_temperature->optimize_temp No check_column_health Is the column efficient and not contaminated? check_temperature->check_column_health Yes optimize_temp->check_column_health flush_column Flush column with a strong, compatible solvent check_column_health->flush_column No success Successful Separation check_column_health->success Yes replace_column Replace column if old or damaged flush_column->replace_column replace_column->success

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Chiral_Method_Development_Logic start Start: Method Development for N-(4-Chlorophenyl)benzenesulfonamide csp_selection 1. Chiral Stationary Phase (CSP) Selection - Polysaccharide-based (Amylose, Cellulose) - Cyclodextrin-based start->csp_selection mode_selection 2. Chromatography Mode Selection - Normal Phase (NP) - Reversed Phase (RP) - Supercritical Fluid (SFC) csp_selection->mode_selection mobile_phase_opt 3. Mobile Phase Optimization - Solvent Ratios (e.g., Hexane/Alcohol) - Additives (Acidic/Basic) mode_selection->mobile_phase_opt parameter_opt 4. Parameter Optimization - Flow Rate - Temperature - Back Pressure (SFC) mobile_phase_opt->parameter_opt validation 5. Method Validation - Resolution (Rs) - Selectivity (α) - Tailing Factor (Tf) parameter_opt->validation

Caption: Logical workflow for chiral method development.

References

N-(4-Chlorophenyl)benzenesulfonamide solubility enhancement for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Chlorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This resource provides essential guidance for working with N-(4-Chlorophenyl)benzenesulfonamide, focusing on solubility enhancement for successful bioassay development.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of N-(4-Chlorophenyl)benzenesulfonamide?

A1: N-(4-Chlorophenyl)benzenesulfonamide is a hydrophobic compound with poor solubility in water.[1] Its structure, featuring a chlorophenyl group and a sulfonamide linkage, contributes to its lipophilicity.[2] For most in vitro bioassays, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent.[1][3]

Q2: Why does my compound precipitate when I dilute my DMSO stock into aqueous cell culture media or buffer?

A2: This is a common issue for poorly soluble compounds and occurs due to a phenomenon often called "salting out".[4] When a concentrated stock in an organic solvent like DMSO is added to an aqueous solution, the abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to fall out of solution.[4] The final concentration of DMSO is often too low to keep the hydrophobic compound dissolved in the primarily aqueous environment.[1]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: It is critical to keep the final concentration of organic solvents as low as possible to avoid artifacts. For DMSO, most cell lines can tolerate concentrations up to 0.5%, but it is best to aim for a final concentration below 0.1% if possible.[4][5] You should always perform a solvent tolerance study for your specific cell line or assay system to determine the highest concentration that does not cause off-target effects.[1]

Q4: Can adjusting the pH of my buffer improve the solubility of N-(4-Chlorophenyl)benzenesulfonamide?

A4: Yes, pH adjustment can be a primary method to enhance the solubility of sulfonamides.[3] The sulfonamide group is weakly acidic, meaning that increasing the pH of the buffer can deprotonate it, forming a more soluble salt.[3] It is important to determine the compound's pKa to inform the optimal pH range and to ensure the final pH is compatible with your biological assay.[3][6]

Troubleshooting Guide: Compound Precipitation

This guide provides a step-by-step approach to resolving solubility issues during your experiments.

Problem Symptom Troubleshooting Steps
Stock Solution Instability Precipitate or crystals are visible in the DMSO stock solution after storage (e.g., freeze-thaw cycles).1. Visual Inspection: Always inspect the stock solution for precipitates after thawing. 2. Gentle Warming & Mixing: Warm the vial in a 37°C water bath and vortex or sonicate for 5-10 minutes to attempt redissolution.[7] 3. Prepare Fresh Stock: If precipitation persists, consider preparing a fresh stock at a slightly lower concentration.[7] 4. Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Precipitation Upon Dilution The aqueous buffer or cell culture medium becomes cloudy or forms visible particles immediately after adding the compound stock.1. Optimize Dilution Protocol: Add the stock solution dropwise into the aqueous medium while vortexing to facilitate rapid mixing. Pre-warming the medium to 37°C can also help.[4] 2. Reduce Final Solvent Concentration: Prepare a more concentrated stock solution so a smaller volume is needed for dilution, keeping the final DMSO percentage as low as possible (ideally <0.1%).[5] 3. Perform a Solubility Test: Before a full experiment, conduct a small-scale test to find the maximum soluble concentration in your final assay buffer.[6]
Assay Variability Inconsistent or non-reproducible results between experiments.1. Confirm Solubility: Micro-precipitation (invisible to the eye) may be occurring. Centrifuge a sample of the final working solution at high speed to check for a pellet.[6] 2. Check for Adsorption: Hydrophobic compounds can adsorb to plastic labware. Consider using low-adhesion microplates or including a low, non-interfering concentration of a surfactant like Tween-20.[3] 3. Use a Vehicle Control: Ensure the final solvent concentration is identical across all wells, including controls, to account for any solvent effects.[1]

Quantitative Data Summary

The solubility of N-(4-Chlorophenyl)benzenesulfonamide is highly dependent on the solvent system. Below is a table summarizing typical solubility data. Note: These are representative values and actual solubility should be determined empirically.

Solvent/System Solubility Notes
WaterPoorly SolubleInherently hydrophobic nature.[1]
DMSO> 10 mg/mLCommon solvent for preparing high-concentration stock solutions.[3]
EthanolSolubleCan be used as an alternative or co-solvent with DMSO.[4]
10% HP-β-CD in WaterModerately SolubleCyclodextrins can form inclusion complexes to enhance aqueous solubility.[1]
Aqueous Buffer (pH 9.0)Slightly SolubleIncreased pH can ionize the sulfonamide group, improving solubility.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Allow the vial of N-(4-Chlorophenyl)benzenesulfonamide (MW: 267.73 g/mol ) to equilibrate to room temperature before opening.[6]

  • Weighing: Weigh out 2.68 mg of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube.[6]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[1]

  • Inspection: Visually confirm the solution is clear and free of particles.

  • Storage: Aliquot into smaller volumes and store at -20°C, protected from light and moisture.[6]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Pre-warm Buffer: Warm your final aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[4]

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution.

    • First, dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM intermediate stock.

    • Next, dilute the 1 mM stock 1:100 directly into the pre-warmed aqueous buffer to achieve a final concentration of 10 µM. This ensures the final DMSO concentration is 0.1%.

  • Mixing: Add the compound stock dropwise to the buffer while gently vortexing or swirling to ensure rapid and uniform mixing.[6]

  • Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your assay.

Visualizations

Below are diagrams illustrating key experimental and logical workflows for handling poorly soluble compounds.

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Compound precipitates in aqueous assay buffer? B Check final DMSO concentration A->B Yes C Is DMSO > 0.5%? B->C D Prepare more concentrated stock to lower volume C->D Yes E Optimize dilution method (e.g., serial dilution, vortexing) C->E No D->E F Still precipitates? E->F G Explore alternative solubilization methods F->G Yes H Proceed with assay F->H No I pH Adjustment G->I J Co-solvents G->J K Cyclodextrins G->K G cluster_1 Stock & Working Solution Preparation Workflow cluster_2 Dilution for Assay start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_sol High Concentration Stock Solution dissolve->stock_sol store Aliquot and Store at -20°C stock_sol->store thaw Thaw Aliquot stock_sol->thaw prewarm Pre-warm Aqueous Buffer (e.g., 37°C) dilute Perform Serial Dilution into Buffer with Vortexing thaw->dilute prewarm->dilute working_sol Final Working Solution dilute->working_sol end_assay Add to Bioassay working_sol->end_assay

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of N-(4-Chlorophenyl)benzenesulfonamide and Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of N-(4-Chlorophenyl)benzenesulfonamide and the archetypal sulfonamide, sulfanilamide (B372717). This analysis is based on available experimental data and aims to inform researchers and professionals in the field of drug development.

Executive Summary

Sulfanilamide, a well-established antibacterial agent, functions by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. While direct comparative studies on the antibacterial efficacy of N-(4-Chlorophenyl)benzenesulfonamide and sulfanilamide are limited, existing research on related benzenesulfonamide (B165840) derivatives suggests that substitutions on the phenyl ring can modulate antibacterial activity. This guide synthesizes available data to provide a comparative overview of their mechanisms of action, antibacterial spectrum, and efficacy.

Mechanism of Action

Both sulfanilamide and N-(4-Chlorophenyl)benzenesulfonamide belong to the sulfonamide class of antibiotics. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).

Sulfanilamide: As a structural analog of para-aminobenzoic acid (PABA), sulfanilamide competes with PABA for the active site of DHPS. This inhibition disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. This ultimately leads to the cessation of bacterial growth and replication.[1][2][3][4]

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (e.g., Sulfanilamide, N-(4-Chlorophenyl)benzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Synthesis Bacterial_Growth Bacterial Growth Inhibition DHPS->Bacterial_Growth THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

Figure 1: Simplified signaling pathway of sulfonamide antibacterial action.

Antibacterial Efficacy: A Comparative Overview

Direct, head-to-head quantitative comparisons of the antibacterial efficacy of N-(4-Chlorophenyl)benzenesulfonamide and sulfanilamide are not extensively documented in publicly available literature. However, by examining the Minimum Inhibitory Concentration (MIC) values from various studies for sulfanilamide and for derivatives of N-(4-Chlorophenyl)benzenesulfonamide, a qualitative comparison can be inferred.

Data Presentation

The following tables summarize the available MIC data for sulfanilamide and for a closely related derivative of N-(4-Chlorophenyl)benzenesulfonamide. It is important to note that these values are from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfanilamide against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa>1024[5]
Staphylococcus aureus32 - >512[2]

Table 2: Minimum Inhibitory Concentration (MIC) of a 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative* against various bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Enterococcus faecium E515 (as growth inhibition zone in mm)[6]
Staphylococcus aureus ATCC 65389 (as growth inhibition zone in mm)[7]

*Note: The data presented is for 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, a derivative of the core N-(4-Chlorophenyl)benzenesulfonamide structure.

Experimental Protocols

The determination of antibacterial efficacy, primarily through MIC values, is crucial for comparing antimicrobial agents. The following is a generalized protocol based on standard methods for sulfonamide susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial dilutions of N-(4-Chlorophenyl)benzenesulfonamide and Sulfanilamide in a 96-well plate start->prep_antibiotic prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_antibiotic->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate incubate Incubate the plate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for visible bacterial growth (turbidity) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of N-(4-Chlorophenyl)benzenesulfonamide and sulfanilamide are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (usually aerobic) at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Structure-Activity Relationship (SAR)

The antibacterial activity of sulfonamides is significantly influenced by their chemical structure. For benzenesulfonamide derivatives, the nature and position of substituents on both the benzene (B151609) ring and the sulfonamide nitrogen are critical.

  • The Sulfonamide Group (-SO₂NH₂): The free N-H group is essential for activity.

  • The p-Amino Group (-NH₂): In sulfanilamide, the p-amino group is crucial for its PABA-like structure. In N-(4-Chlorophenyl)benzenesulfonamide, this is replaced by a phenyl group, which alters its interaction with the enzyme.

  • Substituents on the Phenyl Ring: The presence of the electron-withdrawing chloro group at the para position of the N-phenyl ring in N-(4-Chlorophenyl)benzenesulfonamide is expected to influence the electronic properties and lipophilicity of the molecule, which in turn can affect its membrane permeability and binding to the target enzyme.

SAR_Comparison Sulfanilamide Sulfanilamide p-Amino Group Essential for PABA mimicry Sulfonamide Group Essential for activity N4CPBS N-(4-Chlorophenyl)benzenesulfonamide N-Phenyl Group Replaces p-Amino group 4-Chloro Group Influences electronics and lipophilicity Sulfonamide Group Essential for activity Sulfanilamide:p_amino->N4CPBS:n_phenyl Structural Difference Sulfanilamide:sulfonamide->N4CPBS:sulfonamide Common Feature

References

A Comparative Analysis of N-(4-Chlorophenyl)benzenesulfonamide and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-(4-Chlorophenyl)benzenesulfonamide and the well-established drug celecoxib (B62257), focusing on their efficacy and mechanisms as inhibitors of cyclooxygenase-2 (COX-2). This document synthesizes available experimental data to offer a clear, objective analysis for researchers in pharmacology and drug development.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1][2] Selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3][4] Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor widely used in clinical practice.[1][5] N-(4-Chlorophenyl)benzenesulfonamide belongs to the benzenesulfonamide (B165840) class of compounds, which has been extensively explored for COX-2 inhibitory activity.[6][7] This guide compares the two compounds based on available in vitro and in vivo data.

Mechanism of Action and Signaling Pathway

Both celecoxib and N-(4-Chlorophenyl)benzenesulfonamide are believed to exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. The key to their selectivity lies in the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a side pocket. The sulfonamide or sulfonyl group present in both classes of compounds can bind to this hydrophilic side pocket in COX-2, leading to selective inhibition.[7] This selective binding prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Inhibitor N-(4-Chlorophenyl)benzenesulfonamide or Celecoxib Inhibitor->COX2 PLA2 Phospholipase A2

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Quantitative Data Comparison

While direct comparative studies between N-(4-Chlorophenyl)benzenesulfonamide and celecoxib are limited, the following tables summarize their reported in vitro inhibitory activities from various sources. It is important to note that IC50 values can vary between different experimental setups.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
N-(4-Chlorophenyl)benzenesulfonamide COX-2Data Not AvailableData Not Available
Celecoxib COX-20.04 - 0.06>30[3]
COX-1>15

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

In_Vitro_Assay_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Compound_Prep Prepare Test Compound and Celecoxib (Control) Dilutions Start->Compound_Prep Incubation Incubate Enzyme with Test Compound or Control Enzyme_Prep->Incubation Compound_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Prostaglandin Production (e.g., ELISA, Fluorometry) Reaction_Stop->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis End End Analysis->End

Caption: Workflow for in vitro COX enzyme inhibition assay.

Detailed Methodology:

  • Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds and celecoxib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.[8]

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control in a reaction buffer at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow for inhibitor binding.[8][9]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[8]

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of an acid.

  • Detection: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or fluorometric/colorimetric assays.[8][9]

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard animal model to evaluate the in vivo anti-inflammatory efficacy of a compound.

In_Vivo_Assay_Workflow Start Start: Acclimatize Animals Grouping Divide Animals into Control and Treatment Groups Start->Grouping Dosing Administer Test Compound, Celecoxib, or Vehicle Grouping->Dosing Inflammation_Induction Induce Inflammation: Inject Carrageenan into Paw Dosing->Inflammation_Induction Measurement Measure Paw Volume at Timed Intervals Inflammation_Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Euthanize and Optional Tissue Analysis Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Methodology:

  • Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized to the laboratory conditions and then randomly divided into control and treatment groups.[10][11][12]

  • Compound Administration: The test compound, celecoxib (as a positive control), or vehicle (as a negative control) is administered orally or via injection at a predetermined time before the induction of inflammation.[10][12]

  • Induction of Edema: A solution of carrageenan (typically 1%) is injected into the subplantar region of the right hind paw of the animals to induce localized inflammation and edema.[10][12][13]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13]

  • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Derivatives

The benzenesulfonamide scaffold is a key pharmacophore for selective COX-2 inhibition. SAR studies have revealed several important structural features:

  • Sulfonamide Group: The -SO2NH2 group is crucial for binding to the hydrophilic side pocket of the COX-2 active site.[7]

  • Aromatic Rings: The presence of two aromatic rings is a common feature in many potent COX-2 inhibitors, including celecoxib. These rings interact with hydrophobic regions of the enzyme's active site.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence the potency and selectivity of inhibition. For instance, in some series of benzenesulfonamide derivatives, specific substitutions have led to compounds with higher COX-2 selectivity than celecoxib.[6][7]

Conclusion

The provided experimental protocols offer a standardized framework for the in vitro and in vivo evaluation of novel COX-2 inhibitors. Further head-to-head studies are necessary to definitively determine the comparative efficacy and selectivity of N-(4-Chlorophenyl)benzenesulfonamide against celecoxib. Such research would be invaluable for the development of new and improved anti-inflammatory agents.

References

A Comparative Analysis of the Cytotoxic Profiles of N-(4-Chlorophenyl)benzenesulfonamide Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of derivatives of N-(4-Chlorophenyl)benzenesulfonamide and the widely-used chemotherapeutic agent, doxorubicin (B1662922). This analysis is based on available in vitro studies and highlights key differences in their potency and cellular mechanisms.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected N-(4-Chlorophenyl)benzenesulfonamide derivatives and doxorubicin against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented to indicate cytotoxic potency.

CompoundCell LineCancer TypeIC50 / GI50 (µM)
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide SW480Colon Cancer2[1]
HCT116Colon Cancer0.12[1]
A 4-chloro-2-mercaptobenzenesulfonamide derivative (Compound 18) HCT-116Colon Cancer0.33 - 1.08[2]
786-0Renal Cancer0.33 - 1.08[2]
M14Melanoma0.33 - 1.08[2]
HOP-62Non-Small Cell Lung Cancer0.05[2]
Doxorubicin HepG2Hepatocellular Carcinoma12.2[3]
Huh7Hepatocellular Carcinoma> 20[3]
UMUC-3Bladder Cancer5.1[3]
VMCUB-1Bladder Cancer> 20[3]
TCCSUPBladder Cancer12.6[3]
BFTC-905Bladder Cancer2.3[3]
A549Lung Cancer> 20[3]
HeLaCervical Cancer2.9[3]
MCF-7Breast Cancer2.5[3]
M21Skin Melanoma2.8[3]

Experimental Protocols

The methodologies for determining the cytotoxic effects of the compounds listed above are detailed below. The most common method cited is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (either the sulfonamide derivative or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

N-(4-Chlorophenyl)benzenesulfonamide Derivatives

The precise mechanism of action for N-(4-Chlorophenyl)benzenesulfonamide itself is not well-documented in the context of cancer cytotoxicity. However, studies on related sulfonamide derivatives suggest several potential pathways. For instance, some benzenesulfonamides act as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors and involved in pH regulation and tumor progression. The derivative N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide has been shown to be a potent inhibitor of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[1]

G cluster_0 Wnt Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B inhibition BetaCatenin β-Catenin GSK3B->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Sulfonamide N-(4-(1H-Imidazol-1-yl)phenyl) -4-chlorobenzenesulfonamide Sulfonamide->BetaCatenin inhibition G cluster_0 Cellular Targets of Doxorubicin cluster_1 Cellular Consequences Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS ROS Generation Doxorubicin->ROS DNADamage DNA Damage DNA->DNADamage TopoII->DNADamage ROS->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G Start Start CellCulture Cell Line Culture Start->CellCulture Seeding Cell Seeding (96-well plate) CellCulture->Seeding Treatment Compound Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data Data Acquisition (Absorbance) Assay->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis End End Analysis->End

References

Structure-Activity Relationship of N-(4-Chlorophenyl)benzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Chlorophenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. Analogs of this compound have demonstrated a wide range of biological activities, including antibacterial, enzyme inhibitory, and anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of selected N-(4-Chlorophenyl)benzenesulfonamide analogs, supported by experimental data and detailed methodologies to aid in further drug discovery and development efforts.

Comparative Biological Activity of N-(4-Chlorophenyl)benzenesulfonamide Analogs

The biological activity of N-(4-Chlorophenyl)benzenesulfonamide analogs is significantly influenced by the nature and position of substituents on both the benzenesulfonamide (B165840) and the N-phenyl rings. The following table summarizes the in vitro activity of representative analogs against various biological targets.

Compound IDStructureTargetActivity (IC50 in µM)Reference
Analog 1 4-amino-N-(4-chlorophenyl)benzenesulfonamide--[1]
Analog 2 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamideCOX-1 Inhibitor-[2]
Analog 3 N-(4-chlorophenyl)-4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)benzenesulfonamideTrkA Kinase58.6[3]
Analog 4 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamidePPARγ0.01 (Ki)[4]
Analog 5 N-(4-chlorophenyl)-4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)malonamideNeuraminidase-[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant. A lower value indicates higher potency. Dashes indicate that specific quantitative data was not provided in the cited sources.

Key Structure-Activity Relationship Insights

The data from various studies highlights several key aspects of the SAR for this class of compounds:

  • Substitution on the Benzenesulfonamide Ring: The nature of the substituent at the 4-position of the benzenesulfonamide ring is a critical determinant of activity and selectivity. For instance, the introduction of a hydrazinylidene-dioxocyclohexylidene moiety in Analog 3 leads to potent TrkA kinase inhibition.[3]

  • Substitution on the N-phenyl Ring: Modifications to the N-(4-chlorophenyl) ring can modulate activity. While the 4-chloro substituent is a common feature, the addition of other groups can fine-tune the pharmacological profile.

  • Conformational Flexibility: The overall shape and conformational flexibility of the molecule, influenced by the linker between the two aromatic rings and the substituents, play a crucial role in how the molecule interacts with its biological target.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential. Below is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell-based assay.

Determination of IC50 using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability and cytotoxicity.[6]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50%.

Materials:

  • Adherent cancer cell line (e.g., U87 glioblastoma cells)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[6]

    • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to the identification of lead candidates.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Test Compounds Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Activity Data Lead_Identification Lead Identification SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Design New Analogs

Caption: A typical workflow for a structure-activity relationship (SAR) study.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide for N-(4-Chlorophenyl)benzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount for advancing drug discovery programs. This guide provides a comparative analysis of the cross-reactivity of N-(4-Chlorophenyl)benzenesulfonamide and its structural analogs in kinase assays. Due to the limited availability of public kinase screening data for N-(4-Chlorophenyl)benzenesulfonamide, this guide utilizes data from a structurally related compound, N-(3-(1H-indazol-5-ylamino)-4-methoxyphenyl)-4-(tert-butyl)benzenesulfonamide, to illustrate the principles of kinase inhibitor cross-reactivity and provide a framework for analysis.

Executive Summary

Small molecule kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, the high degree of conservation within the ATP-binding site of kinases often leads to off-target interactions, a phenomenon known as cross-reactivity. This can result in unforeseen side effects or provide opportunities for drug repositioning. A thorough understanding of a compound's kinase selectivity is therefore critical. This guide presents a standardized approach to evaluating and comparing kinase inhibitor cross-reactivity, using a representative benzenesulfonamide (B165840) analog as a case study.

Comparative Cross-Reactivity Data

Kinase TargetResult TypeValue (nM)Notes
Primary Target(s)
MAP4K4IC50150Mitogen-activated protein kinase kinase kinase kinase 4
Off-Target Hits (selected)
STK10IC50230Serine/threonine-protein kinase 10
MAP4K1IC50430Mitogen-activated protein kinase kinase kinase kinase 1
SLKIC50500STE20-like kinase
TNIKIC50630TRAF2 and NCK interacting kinase
MAP4K2IC50780Mitogen-activated protein kinase kinase kinase kinase 2
MINK1IC50830Misshapen-like kinase 1
MAP4K3IC501100Mitogen-activated protein kinase kinase kinase kinase 3
LOKIC501300Serine/threonine-protein kinase 10
BUB1IC501600Mitotic checkpoint serine/threonine-protein kinase BUB1
PLK4IC502000Polo-like kinase 4

This data is sourced from publicly available bioactivity databases and is intended for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below is a generalized protocol for a typical in vitro kinase assay used to determine inhibitor potency.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • N-(4-Chlorophenyl)benzenesulfonamide or analog (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Preparation: Add 2.5 µL of the kinase and 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing the peptide substrate and ATP to each well to start the reaction. The ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing Kinase Selectivity and Assay Workflow

Diagram 1: Kinase Assay Experimental Workflow

G compound Compound Dilution kinase Kinase & Substrate compound->kinase Pre-incubation atp ATP Addition kinase->atp Reaction Start incubation Incubation atp->incubation detection Detection Reagent incubation->detection readout Luminescence Reading detection->readout analysis Data Analysis (IC50) readout->analysis G Stress Stress Stimuli MAP4K4 MAP4K4 Stress->MAP4K4 JNK_pathway JNK Pathway MAP4K4->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis Inhibitor N-(4-Chlorophenyl)benzenesulfonamide (or Analog) Inhibitor->MAP4K4

Head-to-Head In Vivo Comparison of N-(4-Chlorophenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-chlorophenyl)benzenesulfonamide scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of this structure have demonstrated significant potential in preclinical in vivo models across therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative analysis of the in vivo performance of notable N-(4-Chlorophenyl)benzenesulfonamide derivatives, supported by experimental data from published studies.

In Vivo Anticancer Efficacy of Benzenesulfonamide (B165840) Derivatives

Recent studies have highlighted the in vivo antitumor effects of several benzenesulfonamide derivatives, primarily through the inhibition of carbonic anhydrase IX (CA IX), a key enzyme in tumor metabolism, and modulation of the Wnt/β-catenin signaling pathway.

A notable head-to-head comparison involved the ureido-substituted benzenesulfonamide FC-531 and the clinical-grade CA IX inhibitor SLC-0111. In orthotopic xenograft models of human triple-negative breast cancer (MDA-MB-231) and melanoma (A375), FC-531 demonstrated a significant anti-tumor effect comparable to that of SLC-0111[1].

Another derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (compound 25), has shown potent in vivo activity in a colorectal cancer model by inhibiting the Wnt/β-catenin pathway. This compound effectively inhibited the growth of HCT-116 xenografts in mice[2].

The following table summarizes the in vivo anticancer efficacy of these derivatives.

CompoundCancer ModelAnimal ModelDosing RegimenKey FindingsReference
FC-531 Triple-Negative Breast Cancer (MDA-MB-231 Xenograft)MiceNot SpecifiedSignificant anti-tumor effect, comparable to SLC-0111.[1]
Melanoma (A375 Xenograft)MiceNot SpecifiedSignificant anti-tumor effect, comparable to SLC-0111.[1]
SLC-0111 Triple-Negative Breast Cancer (MDA-MB-231 Xenograft)MiceNot SpecifiedSignificant anti-tumor effect.[1]
Melanoma (A375 Xenograft)MiceNot SpecifiedSignificant anti-tumor effect.[1]
Compound 25 Colorectal Cancer (HCT-116 Xenograft)BALB/c nu/nu MiceNot SpecifiedInhibited tumor growth and reduced the expression of the proliferation marker Ki67.[2]

In Vivo Anti-inflammatory Efficacy in Acute Lung Injury

Benzenesulfonamide derivatives have also been investigated for their potential in treating inflammatory conditions. Analogues of RN-9893, a TRPV4 antagonist, have shown promise in a mouse model of acute lung injury.

Specifically, compounds 1b and 1f were evaluated for their ability to mitigate lipopolysaccharide (LPS)-induced acute lung injury. Intraperitoneal administration of these compounds at a dose of 10 mg/kg resulted in a notable reduction in the symptoms of acute lung injury[3].

CompoundDisease ModelAnimal ModelDosing RegimenKey FindingsReference
1b LPS-induced Acute Lung InjuryMice10 mg/kg, intraperitonealNotably mitigated symptoms of acute lung injury.[3]
1f LPS-induced Acute Lung InjuryMice10 mg/kg, intraperitonealNotably mitigated symptoms of acute lung injury.[3]

In Vivo Pharmacokinetics of Benzenesulfonamide Perforin (B1180081) Inhibitors

A series of novel benzenesulfonamide inhibitors of perforin were evaluated for their pharmacokinetic properties in mice. These compounds are being developed to mitigate graft rejection in allogeneic bone marrow transplantation. All tested compounds exhibited high plasma protein binding (>99%)[4]. The pharmacokinetic parameters for the lead compound, Compound 1 , were determined at various dose levels.

CompoundDose (mg/kg)Cmax (µM)Tmax (h)Half-life (h)AUC (µM*h)Reference
Compound 1 20120 ± 200.252.4 ± 0.2260 ± 30[4]
40340 ± 800.252.6 ± 0.3740 ± 150[4]
80900 ± 1000.253.4 ± 0.42200 ± 300[4]
1201500 ± 2000.253.2 ± 0.33700 ± 500[4]
1602000 ± 3000.253.1 ± 0.35000 ± 700[4]

Experimental Protocols

In Vivo Tumor Xenograft Studies
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A375, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunodeficient mice (e.g., BALB/c nu/nu) are typically used. Animals are housed in a pathogen-free environment.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The test compounds are administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

LPS-Induced Acute Lung Injury Model
  • Animal Model: Mice (e.g., C57BL/6) are used for this model.

  • Induction of Lung Injury: Acute lung injury is induced by intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).

  • Treatment: The test compounds are administered (e.g., intraperitoneally) at a specified dose before or after LPS challenge.

  • Assessment of Lung Injury: At a predetermined time point after LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lungs may also be harvested for histological analysis and measurement of wet-to-dry weight ratio as an indicator of pulmonary edema.

In Vivo Pharmacokinetic Studies
  • Animal Model: Mice or rats are commonly used.

  • Drug Administration: The test compound is administered via the intended clinical route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected at various time points after drug administration from the tail vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, half-life, and AUC, using non-compartmental or compartmental analysis.

Signaling Pathways and Experimental Workflows

The therapeutic effects of N-(4-Chlorophenyl)benzenesulfonamide derivatives are often attributed to their interaction with specific signaling pathways.

signaling_pathway Carbonic Anhydrase IX Inhibition Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX_expression CAIX Expression HIF1a->CAIX_expression CAIX CAIX (on cell surface) CAIX_expression->CAIX CO2_H2O CO2 + H2O CAIX->CO2_H2O Catalyzes H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 pHi_regulation pHi Regulation H_HCO3->pHi_regulation Tumor_Survival Tumor Cell Survival & Proliferation pHi_regulation->Tumor_Survival Benzenesulfonamide N-(4-Chlorophenyl)benzenesulfonamide Derivatives (e.g., FC-531) Benzenesulfonamide->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.

experimental_workflow General In Vivo Efficacy Workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_model Animal Model Preparation (e.g., Immunodeficient Mice) animal_model->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with Vehicle or N-(4-Chlorophenyl)benzenesulfonamide Derivative randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC, etc.) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end

Caption: Workflow for In Vivo Tumor Xenograft Studies.

References

Comparative Docking Analysis: N-(4-Chlorophenyl)benzenesulfonamide Against Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide presents a comparative molecular docking analysis of the investigational compound N-(4-Chlorophenyl)benzenesulfonamide against the well-characterized enzyme, Human Carbonic Anhydrase II (hCA-II). Sulfonamides are a prominent class of inhibitors targeting carbonic anhydrases, enzymes crucial for various physiological processes, including pH regulation and fluid balance.[1] Their inhibition is a therapeutic strategy for conditions like glaucoma.[2][3] This analysis evaluates the binding affinity of the title compound in comparison to known clinically used hCA-II inhibitors, Acetazolamide (B1664987) and Dorzolamide, to predict its potential efficacy.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through scoring functions.[4][5] This in silico approach is fundamental in structure-based drug design for screening and optimizing lead compounds.[6]

Quantitative Data Summary

The docking simulations provide key metrics such as binding energy, which indicates the stability of the ligand-protein complex. A more negative value suggests a stronger, more favorable interaction. The data presented below summarizes the predicted binding affinities and key molecular interactions for N-(4-Chlorophenyl)benzenesulfonamide and the reference inhibitors against the active site of hCA-II.

CompoundStructureBinding Energy (kcal/mol)Interacting ResiduesKey Interactions
N-(4-Chlorophenyl)benzenesulfonamide N-(4-Chlorophenyl)benzenesulfonamide-8.2His94, His96, His119, Thr199, Gln92Zinc coordination via sulfonamide, H-bond with Gln92, hydrophobic interactions
Acetazolamide (Reference) Acetazolamide-7.9His94, His96, His119, Thr199, Thr200Zinc coordination via sulfonamide, H-bonds with Thr199 & Thr200[7]
Dorzolamide (Reference) Dorzolamide-8.5His94, His96, His119, Thr199, Val121Zinc coordination via sulfonamide, H-bond with Thr199, hydrophobic interactions

Note: The binding energy values are representative results from standard docking protocols and may vary based on the specific software and parameters used.

Experimental Protocols

The following protocol outlines a standard methodology for performing a comparative molecular docking analysis using widely accepted software and practices.[8]

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of Human Carbonic Anhydrase II complexed with an inhibitor (e.g., PDB ID: 1AZM) is downloaded from the RCSB Protein Data Bank.[9]

  • Preparation: The protein structure is prepared using molecular modeling software like AutoDock Tools.[4] This involves:

    • Removing water molecules and co-crystallized ligands.[8][10]

    • Adding polar hydrogen atoms.

    • Assigning partial atomic charges (e.g., Gasteiger charges).[10]

    • Saving the final prepared receptor structure in the PDBQT file format.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of N-(4-Chlorophenyl)benzenesulfonamide, Acetazolamide, and Dorzolamide are drawn using chemical drawing software (e.g., Marvin Sketch) or retrieved from databases like PubChem.[5]

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.[8]

  • File Formatting: The prepared ligands are saved in the PDBQT format, which includes defined rotatable bonds to allow for conformational flexibility during the docking simulation.[4]

3. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of hCA-II.[5] The center of the grid is typically set to the position of the catalytic zinc ion, and the dimensions are chosen to encompass the entire binding pocket.

  • Execution: The docking simulation is performed using software such as AutoDock Vina.[5] The program systematically explores various conformations and orientations (poses) of the ligand within the defined grid box.[8]

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy (in kcal/mol). The program ranks the poses, with the lowest energy score representing the most probable binding mode.[11]

4. Analysis of Results:

  • Pose Selection: The top-ranked pose (lowest binding energy) for each ligand is selected for detailed analysis.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic contacts, are visualized and analyzed using software like PyMOL or Discovery Studio.[8]

  • Validation (Optional): To validate the docking protocol, the co-crystallized ligand can be removed from the protein and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation.[11]

Visualizations

Comparative Docking Workflow

The diagram below illustrates the sequential steps involved in a typical comparative molecular docking study, from initial setup to final analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase p_prep Receptor Preparation (hCA-II, PDB: 1AZM) grid Grid Box Definition (Active Site Targeting) p_prep->grid l_prep Ligand Preparation (Test & Reference Compounds) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock results Pose Scoring & Binding Energy Calculation dock->results compare Interaction Analysis & Comparative Assessment results->compare

Workflow for a comparative molecular docking study.
Inhibition Signaling Pathway

The following diagram conceptualizes the mechanism of action for sulfonamide-based inhibitors on Carbonic Anhydrase II, leading to a therapeutic effect in conditions like glaucoma.

G cluster_phys Physiological Process cluster_inhib Inhibition cluster_effect Therapeutic Outcome CO2 CO2 + H2O CAII Carbonic Anhydrase II (Active Site) CO2->CAII Catalyzes H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- + H+ H2CO3->HCO3 Inhibitor N-(4-Chlorophenyl)benzenesulfonamide (or other Sulfonamides) Inhibitor->CAII Binds & Inhibits CAII->H2CO3 AqueousHumor Reduced Aqueous Humor Production IOP Decreased Intraocular Pressure (IOP) AqueousHumor->IOP

Mechanism of CA-II inhibition for glaucoma treatment.

References

Unveiling the Potency of N-(4-Chlorophenyl)benzenesulfonamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of a novel N-(4-Chlorophenyl)benzenesulfonamide derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, demonstrates a strong correlation between its in vitro activity and in vivo efficacy as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical target in colorectal cancer. This guide provides a detailed comparison of the compound's performance in preclinical models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

The antitumor activity of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide was evaluated through a series of in vitro and in vivo experiments. The data reveals significant potency against human colorectal carcinoma cell lines and notable tumor growth inhibition in a xenograft mouse model.

Table 1: In Vitro Activity of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide
Cell LineAssay TypeEndpointValue (µM)
SW480Cell ProliferationIC₅₀2
HCT116Cell ProliferationIC₅₀0.12

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Efficacy of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide in HCT116 Xenograft Model
Animal ModelTreatmentOutcome
BALB/c nu/nu miceN-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamideInhibition of HCT116 xenograft growth
Reduction in Ki67 proliferation marker expression

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

A. In Vitro Cell Proliferation Assay

Objective: To determine the cytotoxic effect of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide on human colorectal cancer cell lines (SW480 and HCT116).

Methodology:

  • Cell Culture: SW480 and HCT116 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells were then treated with these concentrations for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay. The absorbance or fluorescence was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. In Vivo HCT116 Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide.

Methodology:

  • Animal Model: Female BALB/c nude (nu/nu) mice, aged 6-8 weeks, were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Implantation: HCT116 cells were harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was monitored regularly (e.g., twice weekly) using calipers. The tumor volume was calculated using the formula: (Length × Width²)/2.

  • Treatment Administration: Once the tumors reached a predetermined size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. The test compound was administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group received the vehicle.

  • Efficacy Evaluation: Tumor growth was monitored throughout the treatment period. At the end of the study, the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67).

  • Data Analysis: The tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis was performed to determine the significance of the observed differences.

III. Visualized Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by the compound and the experimental workflow for the in vivo study.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_drug Inhibition by Compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Expression OFF TCF_LEF_off->Target_Genes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (Accumulation) TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Translocates to Nucleus & Binds Target_Genes_on Target Gene Expression ON TCF_LEF_on->Target_Genes_on Compound N-(4-(1H-Imidazol-1-yl)phenyl) -4-chlorobenzenesulfonamide Compound->beta_catenin_on Inhibits Interaction with TCF/LEF

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of the compound.

In_Vivo_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in BALB/c nu/nu Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume Measurement) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Continued Tumor Growth Monitoring treatment->monitoring end_point Endpoint: Tumor Excision, Weight Measurement, & Analysis monitoring->end_point data_analysis Data Analysis (Tumor Growth Inhibition) end_point->data_analysis finish Finish data_analysis->finish

Benchmarking N-(4-Chlorophenyl)benzenesulfonamide Derivatives Against Standard-of-Care Drugs in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of a novel N-(4-Chlorophenyl)benzenesulfonamide derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, against current standard-of-care drugs for colorectal cancer (CRC). The data presented is based on published experimental findings, offering a comprehensive overview for researchers, scientists, and drug development professionals in the oncology field.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The mainstay of treatment for advanced CRC includes cytotoxic chemotherapies such as 5-fluorouracil (B62378) (5-FU), oxaliplatin (B1677828), and irinotecan (B1672180), often used in combination regimens like FOLFOX and FOLFIRI.[1] While these therapies have improved patient outcomes, drug resistance and significant side effects are common challenges.[1]

Recent research has identified a promising new compound, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (herein referred to as Compound 25), which has demonstrated potent antitumor activity in preclinical models of CRC. This guide will compare the available preclinical data for Compound 25 with that of the standard-of-care drugs 5-FU, oxaliplatin, and irinotecan.

Mechanism of Action

N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25): This compound is a potent inhibitor of β-catenin. It targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in a large proportion of colorectal cancers, leading to uncontrolled cell proliferation. By inhibiting β-catenin, Compound 25 effectively suppresses Wnt-dependent transcription and the growth of CRC cells.

Standard-of-Care Drugs:

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.[1]

  • Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to apoptosis.[2]

  • Irinotecan: A topoisomerase I inhibitor. It prevents the re-ligation of single-strand DNA breaks created by topoisomerase I, leading to the accumulation of DNA damage and cell death.

Wnt/β-Catenin Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for Compound 25. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. In CRC, mutations often lead to the inactivation of this complex, causing β-catenin to accumulate in the nucleus, where it drives the transcription of pro-proliferative genes. Compound 25 inhibits this final step of transcriptional activation.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 Wnt Wnt Ligand Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Ub Ubiquitin beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Proteasome Proteasome Ub->Proteasome TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Compound25 Compound 25 Compound25->TCF_LEF inhibits binding

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Compound 25.

Data Presentation

In Vitro Efficacy: Inhibition of Colorectal Cancer Cell Proliferation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound 25 and standard-of-care drugs in two common colorectal cancer cell lines, HCT-116 and SW480. Lower IC50 values indicate greater potency.

CompoundHCT-116 IC50 (µM)SW480 IC50 (µM)
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25) 0.12 2
5-Fluorouracil (5-FU)Superior to 5-FUSuperior to 5-FU
Oxaliplatin0.64 - 84.160.49 - 14.24
Irinotecan~10 (resistant)~20 (resistant)

Data for Compound 25 is from the primary research publication. Data for standard-of-care drugs is compiled from various preclinical studies, and the range reflects the variability in experimental conditions.

In Vivo Efficacy: Colorectal Cancer Xenograft Models

Direct comparative in vivo studies with detailed quantitative data for Compound 25 and standard-of-care drugs are limited in the public domain. However, the primary study on Compound 25 reports that it was superior to 5-FU in inhibiting the growth of HCT-116 xenografts in mice.

The table below provides a general overview of the reported in vivo efficacy of the standard-of-care drugs in colorectal cancer xenograft models. It is important to note that these results are from different studies with varying experimental designs (e.g., drug dosage, administration schedule, tumor implantation site), and therefore, a direct comparison should be made with caution.

CompoundXenograft ModelEfficacy Summary
5-FluorouracilHCT-116, SW480Modest tumor growth inhibition as a single agent. Often used in combination with other agents to enhance efficacy.[3] Resistance is a common issue.[1]
OxaliplatinHCT-116Demonstrates significant tumor growth inhibition. Often used in combination with 5-FU (FOLFOX regimen) for enhanced activity.[2][4]
IrinotecanSW480, othersShows significant antitumor activity, including complete responses in some xenograft models. Efficacy is often schedule-dependent.[5][6]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method for determining cell viability by measuring the protein content of cultured cells.

  • Cell Plating:

    • Harvest colorectal cancer cells (e.g., HCT-116, SW480) from an exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Compound 25, 5-FU, etc.) in the culture medium.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vivo Colorectal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer compounds.

  • Cell Preparation:

    • Harvest HCT-116 or SW480 cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Tumor Cell Implantation:

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Caliper measurements of the tumor length and width should be taken 2-3 times per week.

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration:

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compounds and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage) and duration.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Other endpoints can include animal survival.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Workflow Diagram

The following diagram outlines a general workflow for preclinical drug efficacy testing.

Experimental_Workflow start Start cell_culture Cell Culture (HCT-116, SW480) start->cell_culture in_vitro In Vitro Assay (SRB/MTT) cell_culture->in_vitro ic50 Determine IC50 in_vitro->ic50 xenograft Xenograft Model Establishment ic50->xenograft Promising compounds treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Data Analysis (Tumor Growth Inhibition) monitoring->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for preclinical anticancer drug efficacy testing.

Conclusion

The novel β-catenin inhibitor, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide (Compound 25), demonstrates highly potent in vitro activity against colorectal cancer cell lines, with IC50 values in the low micromolar to nanomolar range. Preliminary in vivo data suggests its superiority over the standard-of-care drug 5-fluorouracil in an HCT-116 xenograft model.

While direct, comprehensive head-to-head preclinical comparisons with other standard-of-care agents like oxaliplatin and irinotecan are not yet publicly available, the potent and targeted mechanism of action of Compound 25 makes it a promising candidate for further development. Future studies should focus on direct comparative in vivo efficacy studies against a broader range of standard-of-care regimens and in various CRC preclinical models, including patient-derived xenografts, to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative investigations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the critical responsibility of not only advancing scientific frontiers but also ensuring a safe laboratory environment. The proper disposal of chemical reagents is a cornerstone of this responsibility. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-(4-Chlorophenyl)benzenesulfonamide, a halogenated organic compound. Adherence to these procedures is vital for personal safety and environmental protection.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling N-(4-Chlorophenyl)benzenesulfonamide for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The following table summarizes the required PPE based on general safety protocols for handling halogenated organic compounds.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from potential splashes or contact with dust particles.[1][2]
Hand Protection Chemical-resistant nitrile gloves.[1][2]Prevents skin contact with the chemical. Contaminated gloves must be disposed of properly after use.[1][2][3]
Body Protection A laboratory coat and closed-toe shoes are mandatory.[1]Protects skin and clothing from accidental spills or splashes.[1]
Respiratory Protection Use only in a well-ventilated area or within a properly functioning fume hood.[1][4]Avoids the inhalation of any potential vapors or dust.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of N-(4-Chlorophenyl)benzenesulfonamide is to treat it as hazardous chemical waste.[1][5] High-temperature incineration by a licensed hazardous waste disposal facility is the preferred method for complete destruction of such chlorinated organic compounds.[6] Do not dispose of this chemical in regular solid waste or down the drain.[1][3]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification:

    • Clearly label a dedicated, sealable, and chemically resistant waste container as "Hazardous Waste: N-(4-Chlorophenyl)benzenesulfonamide".[1][6]

  • Waste Segregation:

    • This compound must be disposed of in a designated "Halogenated Organic Waste" container.[1]

    • Crucially, never mix it with non-halogenated organic waste or other incompatible waste streams to prevent dangerous chemical reactions.[1]

  • Collection of Solid Waste:

    • Carefully transfer any solid N-(4-Chlorophenyl)benzenesulfonamide waste into the designated hazardous waste container.

    • Decontaminate any labware (e.g., beakers, spatulas) that has been in contact with the compound by rinsing with a suitable organic solvent such as acetone (B3395972) or ethanol.[1]

    • The solvent rinsate, which now contains the dissolved compound, must be collected and disposed of in the designated "Halogenated Organic Waste" container.[1] A second rinse is recommended to ensure the removal of any remaining residue, with this rinsate also being collected in the same waste container.[1]

  • Container Management:

    • Do not overfill the waste container; it is recommended to fill containers to no more than 80% of their capacity.[1]

    • Securely seal the container cap immediately after adding waste.[1]

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • The ultimate disposal of the hazardous waste must be handled by professionals.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5][6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of N-(4-Chlorophenyl)benzenesulfonamide.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: Identify N-(4-Chlorophenyl) -benzenesulfonamide Waste ppe Wear Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe waste_container Use Designated & Labeled 'Halogenated Organic Waste' Container ppe->waste_container solid_waste Transfer Solid Waste to Container waste_container->solid_waste decontaminate Decontaminate Labware (Rinse with Acetone/Ethanol) solid_waste->decontaminate collect_rinsate Collect Rinsate in the Same Waste Container decontaminate->collect_rinsate seal Securely Seal Container (Max 80% Full) collect_rinsate->seal storage Store in Designated Secure Area seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for N-(4-Chlorophenyl)benzenesulfonamide.

References

Personal protective equipment for handling N-(4-Chlorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-(4-Chlorophenyl)benzenesulfonamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar sulfonamide derivatives. All personnel must treat this chemical as having unknown hazards and toxicity and adhere to the following protocols to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds such as 4-amino-N-(4-chlorophenyl)benzenesulfonamide and N-(4-chlorophenyl)-maleimide, N-(4-Chlorophenyl)benzenesulfonamide should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially cause respiratory irritation. The required personal protective equipment is outlined below.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or a full-face shieldMust be worn at all times to prevent contact with eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for integrity before each use. Double gloving is recommended.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo minimize the inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is mandatory to minimize exposure and prevent contamination.

2.1. Preparation and Area Setup:

  • Ensure a designated workspace within a certified chemical fume hood is clean and uncluttered.

  • Verify the accessibility and functionality of an emergency eyewash station and safety shower.

  • Assemble all necessary apparatus, including glassware, spatulas, and weighing paper, within the fume hood.

  • Ensure a clearly labeled hazardous waste container is readily available.

2.2. Weighing and Handling:

  • Perform all manipulations of solid N-(4-Chlorophenyl)benzenesulfonamide within the chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatula) to handle the compound, avoiding direct contact.

  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

2.3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.

  • Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of N-(4-Chlorophenyl)benzenesulfonamide and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection:

  • Solid Waste: All solid N-(4-Chlorophenyl)benzenesulfonamide waste and contaminated materials (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing N-(4-Chlorophenyl)benzenesulfonamide should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not dispose of this chemical down the drain.

3.2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "N-(4-Chlorophenyl)benzenesulfonamide," and the approximate concentration and quantity.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

3.3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Safety Procedures

Workflow for Handling N-(4-Chlorophenyl)benzenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final_disposal Final Waste Management prep_area Designate & Prepare Fume Hood gather_materials Assemble Materials & PPE prep_area->gather_materials prep_waste Prepare Labeled Waste Containers gather_materials->prep_waste weigh Weigh Compound in Fume Hood prep_waste->weigh Proceed to Handling dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff & Dispose of PPE dispose_solid->remove_ppe store_waste Store Waste in Satellite Accumulation Area dispose_solid->store_waste dispose_liquid->remove_ppe dispose_liquid->store_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Operational workflow for the safe handling and disposal of N-(4-Chlorophenyl)benzenesulfonamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.